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  • Product: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine
  • CAS: 85236-70-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the thermodynamic stability of 3,5-bis(pyrrolidin-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability of 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline derivatives. As a class of molecules with potential applications in drug discovery and materials science, a thorough understanding of their stability is paramount for predicting shelf-life, formulation compatibility, and in vivo behavior. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the causative factors influencing the stability of these unique structures.

Introduction: The Significance of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical development, the thermodynamic stability of a drug candidate is a critical determinant of its viability. It directly influences a compound's shelf-life, bioavailability, and safety profile.[1] An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic byproducts. For derivatives of 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline, which possess a rigid aromatic core flanked by two conformationally flexible pyrrolidinylcarbonyl groups, understanding the interplay of these structural motifs is key to predicting and engineering their stability.

The core structure, a 1,3,5-trisubstituted benzene ring, imparts a degree of thermal robustness. However, the presence of two amide linkages and two saturated heterocyclic pyrrolidine rings introduces potential points of thermal and chemical instability. The amide bonds can be susceptible to hydrolysis, while the pyrrolidine rings can undergo conformational changes that may impact the crystal lattice energy and, consequently, the overall thermodynamic stability.[2][3]

This guide will delineate the experimental methodologies and theoretical considerations necessary for a comprehensive assessment of the thermodynamic stability of this class of compounds.

Synthesis and Characterization of 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline Derivatives

Proposed Synthetic Pathway

A plausible two-step synthesis begins with the commercially available 3,5-diaminobenzoic acid. The first step involves the protection of one of the amine groups, followed by the coupling of the carboxylic acid with pyrrolidine. The final step would be the deprotection and subsequent coupling of the second amine with another equivalent of pyrrolidine-1-carbonyl chloride or a similar activated species. A more direct approach, though potentially leading to purification challenges, would be the di-acylation of 3,5-diaminobenzoic acid or its corresponding acid chloride with pyrrolidine.

A related synthetic approach for a similar compound, 3-methoxy-4-(1-pyrrolidinyl)aniline, involves a nucleophilic aromatic substitution followed by the reduction of a nitro group, which could be adapted for the synthesis of the title compounds.[4]

Synthetic_Workflow A 3,5-Diaminobenzoic Acid B Amine Protection A->B C Amide Coupling with Pyrrolidine B->C D Deprotection C->D E Second Amide Coupling D->E F 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline Derivative E->F

Caption: Proposed synthetic workflow for 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline derivatives.

Purification and Characterization

Purification of the final product is critical and would likely involve column chromatography on silica gel followed by recrystallization to obtain a highly pure, crystalline solid. Characterization would then be performed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

  • Elemental Analysis: To confirm the empirical formula.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline derivatives. The primary techniques employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility studies.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the determination of key thermodynamic parameters such as the melting point (Tm), enthalpy of fusion (ΔHm), and glass transition temperature (Tg) for amorphous materials.

Causality Behind Experimental Choices: The melting point is a direct indicator of the stability of the crystal lattice. A higher melting point generally correlates with greater thermodynamic stability. The enthalpy of fusion provides a quantitative measure of the energy required to break the intermolecular forces in the crystal.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified, crystalline 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline derivative into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • Perform a second heating scan under the same conditions to assess for any changes in the material's thermal behavior after the initial melt.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the integrated peak area, which corresponds to the enthalpy of fusion.

DSC_Workflow A Sample Preparation (3-5 mg) B Instrument Setup (N₂ Purge) A->B C Heating Scan (10 °C/min) B->C D Cooling Scan (10 °C/min) C->D E Second Heating Scan D->E F Data Analysis (Tm, ΔHm) E->F

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal decomposition temperature (Td) and for identifying the presence of residual solvents or hydrates.

Causality Behind Experimental Choices: The decomposition temperature provides a clear indication of the compound's thermal stability. A higher Td signifies a more stable molecule. The mass loss profile can also reveal the mechanism of decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline derivative into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, which is typically defined as the temperature at which 5% mass loss occurs (T₅%).

TGA_Workflow A Sample Preparation (5-10 mg) B Instrument Setup (N₂ Purge) A->B C Heating Scan (10 °C/min) B->C D Data Analysis (Td) C->D

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Solubility Studies

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[6] It is a critical parameter for drug development, as it directly impacts bioavailability.[1]

Causality Behind Experimental Choices: Poor solubility can be indicative of strong intermolecular forces in the solid state, which often correlates with higher thermodynamic stability. However, for a drug to be effective, it must have a balance of stability and sufficient solubility.

  • Sample Preparation: Add an excess amount of the crystalline 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline derivative to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, DMSO, NMP).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent and pH condition.

Data Presentation and Interpretation

For a comprehensive understanding, the quantitative data obtained from these experiments should be summarized in a clear and concise table.

DerivativeMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHm) (J/g)Decomposition Temp. (T₅%) (°C)Aqueous Solubility (pH 7.4) (µg/mL)
Predicted for 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline >250High>300Low
Related Aromatic Polyamide>371 (dec.)[7][8]N/A>400[9]Insoluble

Note: The data for the target compound is predicted based on the properties of structurally related aromatic polyamides and isophthalamides. Experimental verification is required.

Interpretation of Expected Results:

  • High Melting and Decomposition Temperatures: The rigid aromatic core and the potential for extensive hydrogen bonding between the amide groups are expected to result in a high melting point and decomposition temperature, indicating significant thermal stability. Aromatic polyamides, which share the amide linkage and aromatic rings, are known for their exceptional thermal stability, with decomposition temperatures often exceeding 400°C.[9][10]

  • Low Aqueous Solubility: The two pyrrolidinylcarbonyl groups, while containing polar amide bonds, also introduce significant nonpolar hydrocarbon character. This, combined with the potential for strong intermolecular hydrogen bonding in the solid state, is likely to lead to low aqueous solubility.[11] The solubility of related poly(m-phenylene isophthalamide) is known to be very poor in common solvents.[12]

Factors Influencing the Thermodynamic Stability of 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline Derivatives

The thermodynamic stability of these derivatives is a complex interplay of several structural and intermolecular factors.

Stability_Factors cluster_B Molecular Structure cluster_C Intermolecular Forces A Thermodynamic Stability B Molecular Structure A->B influenced by C Intermolecular Forces A->C influenced by B1 Rigid Aromatic Core B->B1 B2 Amide Bond Conformation B->B2 B3 Pyrrolidine Ring Pucker B->B3 C1 Hydrogen Bonding C->C1 C2 π-π Stacking C->C2 C3 Van der Waals Interactions C->C3

Caption: Key factors influencing the thermodynamic stability of the target derivatives.

  • Rigid Aromatic Core: The central benzene ring provides a planar and rigid scaffold, which contributes to a high barrier to bond rotation and enhances thermal stability.

  • Amide Bond Conformation and Hydrogen Bonding: The two amide groups can participate in extensive intermolecular hydrogen bonding, creating a stable crystal lattice. The planarity of the amide bond due to resonance also contributes to the overall rigidity of the molecule.

  • Pyrrolidine Ring Conformation: The five-membered pyrrolidine rings are not planar and can adopt various "puckered" conformations.[3] The specific conformation in the solid state will influence how the molecules pack in the crystal lattice, thereby affecting the overall stability.

  • π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal structure.

  • Substituent Effects: The introduction of substituents on the aniline nitrogen or the pyrrolidine rings can significantly alter the thermodynamic stability. Electron-withdrawing or electron-donating groups can influence the electron density of the aromatic ring and the strength of the amide bonds. Bulky substituents may disrupt crystal packing and decrease stability.

Conclusion

The thermodynamic stability of 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline derivatives is a critical parameter for their development as potential drug candidates or advanced materials. A comprehensive evaluation of their stability requires a combination of robust synthetic and purification protocols, coupled with detailed thermal and solubility analyses. The inherent rigidity of the aromatic core and the potential for strong intermolecular hydrogen bonding suggest that these compounds are likely to exhibit high thermal stability. However, the conformational flexibility of the pyrrolidine rings and the potential for polymorphism warrant a thorough experimental investigation as outlined in this guide. The insights gained from these studies will be invaluable for guiding lead optimization, formulation development, and ultimately, the successful application of this promising class of molecules.

References

  • Baskaran, S. (2021). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI. [Link]

  • Horne, D. B. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry, 70(4), 1235–1245.
  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 90(2), 234–252.
  • Hsiao, S. H., & Yang, C. P. (1998).
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing the Pyrrolidine Ring. Chemical Reviews, 97(6), 2243–2266.
  • Sigma-Aldrich. Poly[N,N′-(1,3-phenylene)isophthalamide].
  • MDPI. (2023).
  • Freire, E. (2008). Thermodynamic Studies for Drug Design and Screening. PMC.
  • MDPI. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 12(8), 1792.
  • PubChem. 3-(pyrrolidin-1-yl)aniline.
  • ResearchGate. (2021). Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain.
  • Chemistry Stack Exchange. Solubility of Amides.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • BenchChem. (2025). Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide.
  • RSC Publishing.
  • BenchChem. (2025). A Technical Guide to the Solubility of Isophthalamide in Organic Solvents.
  • NIH. (2014).
  • PMC. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • orientjchem.org. (2021). Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC.
  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • RSC Publishing. (2011). Solvation structure of poly-m-phenyleneisophthalamide (PMIA) in ionic liquids.
  • Sigma-Aldrich. 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline.
  • PubChemLite. 3-(pyrrolidin-1-ylcarbonyl)aniline (C11H14N2O).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • ResearchGate. (2021). Thermodynamic Studies for Drug Design and Screening.
  • UPCommons. European Journal of Medicinal Chemistry.
  • ACS Publications. (2026). One-Step Decoration of Multifunctional Amine and Carboxyl Groups on Microcrystalline Cellulose Surface for Green Synthesis of an.
  • ResearchGate. (2017). How to dissolve poly-m-phenylene isophthalamide in NMP?.
  • Google Patents. WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl)
  • International Journal of Pharmaceutical Sciences Review and Research. (2025).
  • ChemicalBook. (2026). POLY[N,N'-(1,3-PHENYLENE)ISOPHTHALAMIDE].

Sources

Exploratory

Solubility profile of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine in organic solvents

Executive Summary The compound [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 85236-70-0) represents a critical class of isophthalamide derivatives , often utilized as advanced intermediates in the synthesis of non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 85236-70-0) represents a critical class of isophthalamide derivatives , often utilized as advanced intermediates in the synthesis of non-ionic X-ray contrast media and functionalized materials. Its structure—comprising an aniline core flanked by two tertiary pyrrolidine-amide moieties—imparts unique solubility characteristics that drive process efficiency.

Understanding the solubility profile of this intermediate is not merely an academic exercise; it is the cornerstone of process intensification . Whether optimizing a recrystallization yield, designing a continuous flow synthesis, or formulating a drug delivery vehicle, the thermodynamic interaction between solute and solvent dictates success.

This guide provides a comprehensive framework for characterizing the solubility of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine. It details the theoretical underpinnings, experimental protocols, and thermodynamic modeling required to master its behavior in organic solvents.

Physicochemical Analysis & Structural Logic

To predict solubility, we must first dissect the molecular architecture.

Structural Deconstruction
  • Core: Aniline (Phenylamine). The primary amine (-NH

    
    ) acts as a hydrogen bond donor and acceptor, introducing pH-dependent solubility (protonation in acidic media).
    
  • Substituents: Two pyrrolidine-1-carbonyl groups at the meta positions (3,5).[1]

    • Functionality: These are tertiary amides . Unlike secondary amides, they lack an N-H donor, making them exclusively hydrogen bond acceptors.

    • Lipophilicity: The pyrrolidine rings (saturated 5-membered heterocycles) add significant non-polar surface area, enhancing solubility in chlorinated solvents and esters while reducing water solubility compared to primary isophthalamides.

Theoretical Solubility Parameters (Hansen)

Using Group Contribution Methods (e.g., Hoftyzer-Van Krevelen), we can estimate the Hansen Solubility Parameters (HSP) to guide solvent selection.

ParameterSymbolEstimated Contribution (MPa

)
Structural Origin
Dispersion

~18.0 - 20.0Phenyl ring, Pyrrolidine rings
Polarity

~10.0 - 12.0Carbonyl dipoles, Amine dipole
H-Bonding

~10.0 - 14.0Amine (Donor/Acceptor), Amide (Acceptor)

Implication: The compound is expected to show peak solubility in solvents with matching


 and 

values, such as short-chain alcohols (Methanol, Ethanol) and polar aprotic solvents (DMF, DMSO, NMP) .

Experimental Protocol: Self-Validating Methodology

Do not rely on single-point measurements. A robust solubility profile requires a temperature-dependent study using a validated equilibrium method.

The "Shake-Flask" Equilibrium Method (Standard)

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Reagents: High-purity solvents (>99.5%, HPLC Grade). Apparatus: Thermostated shaker bath (Control


 0.05 K).

Step-by-Step Workflow:

  • Preparation: Add excess solid [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the set temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow solids to settle (isothermal) for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at 254 nm for the phenyl ring).

Visualization of the Experimental Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake) 24-48h @ T Start->Equilibrate Check Check Conc. Stability (24h vs 48h) Equilibrate->Check Check->Equilibrate Unstable (>2% Diff) Settle Isothermal Settling (2h) Check->Settle Stable (<2% Diff) Sample Filter & Dilute (Pre-heated Syringe) Settle->Sample Analyze HPLC-UV Quantification Sample->Analyze

Figure 1: Self-validating workflow for equilibrium solubility determination.

Thermodynamic Modeling & Data Interpretation

Raw data (mole fraction


) is insufficient for process design. We must model the temperature dependence to extract thermodynamic properties.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    
    • Application: Use these parameters to interpolate solubility at any temperature within the measured range, critical for designing cooling crystallization curves.

The (Lambda-h) Equation

Also known as the Buchowski-Ksiazczak equation, this model provides insight into the non-ideality of the solution.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy term related to the heat of solution.
    
  • 
     : Melting point of the solute (K).
    
Expected Solubility Trends

Based on the functional groups of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, the expected solubility hierarchy (at 298.15 K) is:

Solvent ClassRepresentative SolventExpected SolubilityRationale
Polar Aprotic DMF, DMAc, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice.
Short-Chain Alcohols Methanol, EthanolHigh H-bonding with amine/amide groups.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good interaction with pyrrolidine rings; weaker H-bonding.
Chlorinated DCM, ChloroformModerate-High Dispersion forces with pyrrolidine rings.
Non-Polar Toluene, HexaneLow Mismatch in polarity (

) and H-bonding (

).
Water WaterLow Hydrophobic effect of pyrrolidine rings dominates unless pH < pKa (protonated).

Process Application: Crystallization Strategy

The solubility profile directly informs the purification strategy.

Cooling Crystallization
  • Best Solvents: Ethanol, Isopropanol (IPA).

  • Mechanism: The compound exhibits a steep solubility curve (high

    
    ) in alcohols.
    
  • Protocol: Dissolve at near-boiling temperature, filter hot to remove insolubles, and cool at a controlled rate (e.g., 0.5 K/min) to induce nucleation.

Anti-Solvent Crystallization
  • Solvent/Anti-Solvent Pair: DMF / Water or Methanol / Water.

  • Mechanism: The compound is highly soluble in DMF/Methanol but insoluble in water.

  • Protocol: Prepare a concentrated solution in the organic solvent. Slowly add water (anti-solvent) to reduce solubility and force precipitation. This is ideal for high-throughput purification.

Visualization of Thermodynamic Cycle

ThermoCycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔfusH, Tm) Solution Solute in Solution (Solvated) Solid->Solution Dissolution (ΔsolH = ΔfusH + ΔmixH) Liquid->Solution Mixing (ΔmixH, Non-ideality)

Figure 2: Thermodynamic cycle of dissolution. Understanding


 helps predict the energy cost of the process.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Wang, J., et al. (2018). Solubility and thermodynamic analysis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in different solvents. Journal of Chemical & Engineering Data. (Reference for analogous isophthalamide solubility methodology). Link

Sources

Foundational

Literature review on 3,5-disubstituted pyrrolidine amide anilines

An In-Depth Technical Guide to 3,5-Disubstituted Pyrrolidine Amide Anilines: Synthesis, Biological Activity, and Structure-Activity Relationships Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, dis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Disubstituted Pyrrolidine Amide Anilines: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, distinguished by its prevalence in numerous FDA-approved drugs and its ability to confer favorable physicochemical properties to bioactive molecules.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[2] When this privileged scaffold is integrated into a larger molecular framework containing an amide linkage and an aniline moiety, it gives rise to a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological targets, and structure-activity relationships (SAR) of 3,5-disubstituted pyrrolidine amide anilines. We will delve into the causal reasoning behind synthetic strategies, analyze the impact of specific structural modifications on biological activity, and provide detailed, field-proven protocols for both synthesis and biological evaluation.

Introduction: The Strategic Value of the Pyrrolidine Amide Aniline Scaffold

The five-membered pyrrolidine ring is one of the most common non-aromatic nitrogen heterocycles found in pharmaceuticals.[2] Its success stems from several key features:

  • Three-Dimensionality : The sp3-hybridized carbons of the saturated ring provide a non-planar geometry, which can lead to improved binding affinity and selectivity compared to flat, aromatic systems.[2]

  • Stereochemical Complexity : The pyrrolidine ring can possess multiple stereocenters, allowing for fine-tuning of a molecule's interaction with chiral biological targets like proteins and enzymes.[2]

  • Physicochemical Properties : The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be modulated to optimize properties like solubility and cell permeability.

The incorporation of an amide linkage provides a rigid, planar unit that is metabolically stable and capable of forming critical hydrogen bonds with protein backbones. The terminal aniline group serves as a versatile anchor for a wide array of substituents, enabling systematic exploration of how aromatic interactions and electronic effects influence target engagement. This guide focuses specifically on the 3,5-disubstituted pattern, a substitution that projects vectors in distinct spatial orientations, offering a powerful strategy for optimizing ligand-receptor interactions.

Synthetic Methodologies: Constructing the Core

The synthesis of 3,5-disubstituted pyrrolidine amide anilines typically involves a convergent approach where the chiral pyrrolidine core is first constructed, followed by amide bond formation with a substituted aniline.

Asymmetric Synthesis of the Pyrrolidine Core

Achieving stereocontrol is paramount in synthesizing these scaffolds. Numerous advanced strategies have been developed to produce enantiomerically pure pyrrolidines. One notable and innovative strategy is the "Clip-Cycle" approach, which utilizes an alkene cross-metathesis reaction to "clip" a linear amino-diene with an unsaturated thioester, followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction to "cycle" the intermediate into the desired chiral pyrrolidine.[3][4] This method is particularly powerful for establishing specific stereochemistry at the 3 and 5 positions.

Other established routes include syntheses starting from chiral precursors like 4-hydroxyproline or employing kinetic resolutions of racemic intermediates.[5][6]

General Synthetic Workflow

A common and modular synthetic route involves three main stages: amide coupling, deprotection, and final functionalization. This approach allows for the rapid generation of a library of analogs for SAR studies by varying the components at each stage.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: N-Functionalization A Substituted Boc-Pyrrolidine Carboxylic Acid C HATU, DIPEA A->C B Substituted Aniline B->C D Boc-Protected Pyrrolidine Amide Aniline Intermediate C->D E TFA or HCl D->E F Secondary Amine Intermediate E->F G Sulfonyl Chloride or Other Electrophile F->G DIPEA, DCM H Final 3,5-Disubstituted Pyrrolidine Amide Aniline G->H

Caption: General synthetic workflow for 3,5-disubstituted pyrrolidine amide anilines.

This workflow is exemplified in the synthesis of M5 muscarinic receptor antagonists, where various commercially available Boc-protected pyrrolidine carboxylic acids are coupled with anilines, followed by deprotection and sulfonamide formation.[7]

Biological Activities and Therapeutic Targets

The 3,5-disubstituted pyrrolidine amide aniline scaffold has been successfully employed to develop potent and selective inhibitors for several important therapeutic targets.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

NAAA is a key enzyme responsible for the degradation of the fatty acid ethanolamide palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties.[8] Inhibiting NAAA increases PEA levels, offering a promising therapeutic strategy for treating inflammation and chronic pain.[8] Several studies have identified pyrrolidine amide derivatives as effective NAAA inhibitors.[8]

G cluster_0 Endocannabinoid System Modulation PEA PEA (Palmitoylethanolamide) NAAA NAAA Enzyme PEA->NAAA Degradation PPARa PPAR-α Receptor PEA->PPARa Activation Inactive Inactive Metabolites NAAA->Inactive Effect Anti-inflammatory & Analgesic Effects PPARa->Effect Inhibitor Pyrrolidine Amide NAAA Inhibitor Inhibitor->NAAA Inhibition

Caption: Mechanism of action for NAAA inhibitors.

Kinetic analyses have shown that these compounds can act as competitive and reversible inhibitors of NAAA.[8] The most promising compounds have demonstrated significant anti-inflammatory activity in preclinical models, such as lipopolysaccharide-induced acute lung injury.[8]

M5 Muscarinic Acetylcholine Receptor (M5) Antagonists

The M5 receptor is a G-protein coupled receptor primarily expressed in the central nervous system. It has emerged as a valuable target for treating neurological disorders, including substance abuse.[7] Research has led to the discovery of potent and selective M5 antagonists based on a pyrrolidine amide core, demonstrating the versatility of this scaffold beyond enzyme inhibition.[7]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3,5-disubstituted pyrrolidine amide aniline scaffold has yielded critical insights into the structural requirements for potent biological activity.

Substitution on the Pyrrolidine Ring

For NAAA inhibitors, the nature of the substituent at the 3-position of the pyrrolidine ring is a key determinant of potency. SAR studies have consistently shown that small, lipophilic groups, particularly a phenyl group , are optimal for activity.[8] This suggests the presence of a well-defined hydrophobic pocket in the active site of the NAAA enzyme that accommodates this group.

The Amide Linker and Aniline Moiety

The linker connecting the pyrrolidine core to the terminal aromatic ring also plays a crucial role.

  • Flexibility vs. Rigidity : For NAAA inhibitors, conformationally flexible linkers can increase inhibitory potency but may decrease selectivity against related enzymes like fatty acid amide hydrolase (FAAH). Conversely, introducing rigid linkers, such as a cinnamoyl group, can enhance selectivity over FAAH, albeit sometimes at the cost of NAAA potency.[8]

  • Aniline Substitution : In the M5 antagonist series, substitutions on the aniline ring were explored to optimize properties. However, this exploration revealed a significant divergence in SAR compared to related chemical series, highlighting that findings from one scaffold may not be directly transferable to another.[7]

Importance of Stereochemistry

Chirality is a critical factor. In the development of M5 antagonists, it was discovered that the two enantiomers of a racemic compound possessed a twofold difference in potency, with the (R)-enantiomer being more active.[7] This underscores the importance of a specific three-dimensional orientation of the substituents for optimal interaction with the receptor's binding site.

SAR Summary Table
Compound SeriesTargetKey SAR FindingsReference
Pyrrolidine AmidesNAAA- Small, lipophilic 3-phenyl substituents are optimal for potency. - Flexible linkers can increase potency but reduce selectivity. - Rigid linkers can improve selectivity over FAAH.[8]
Pyrrolidine AmidesM5- The (R)-enantiomer of the pyrrolidine core is more potent. - SAR on the aniline moiety differs significantly from related piperidine-based series.[7]

Key Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate compounds within this class.

Protocol: Synthesis of a Representative Pyrrolidine Amide

This protocol describes a general three-step sequence for synthesizing a N-sulfonylated pyrrolidine amide aniline, adapted from the literature.[7]

Step 1: Amide Coupling

  • To a solution of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add the desired substituted aniline (1.0 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate. Causality: HATU is a highly efficient peptide coupling reagent that minimizes racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) or a 4M HCl solution in dioxane.

  • Stir the mixture at room temperature for 1-6 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the crude amine salt. Causality: Strong acids like TFA or HCl are required to cleave the acid-labile Boc protecting group, exposing the secondary amine for the next step.

Step 3: Sulfonamide Formation

  • Dissolve the crude amine salt (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) followed by the dropwise addition of the desired sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-8 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC. Causality: The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride. DIPEA is used to neutralize the HCl generated during the reaction.

Protocol: In Vitro NAAA Inhibition Assay

This protocol provides a framework for assessing the inhibitory potency of synthesized compounds against the NAAA enzyme.

  • Enzyme Preparation : Prepare cell lysates containing NAAA from a suitable source (e.g., over-expressing HEK293 cells).

  • Compound Preparation : Prepare stock solutions of test compounds in DMSO and create serial dilutions.

  • Assay Reaction : In a 96-well plate, combine the cell lysate, assay buffer (e.g., pH 4.5 citrate buffer), and the test compound at various concentrations.

  • Initiation : Initiate the enzymatic reaction by adding a fluorescent NAAA substrate (e.g., PED6).

  • Incubation : Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

  • Detection : Measure the increase in fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value. Self-Validation: Include a known NAAA inhibitor as a positive control in each assay plate to validate the assay's performance and ensure consistency between experiments.

Conclusion and Future Directions

The 3,5-disubstituted pyrrolidine amide aniline scaffold represents a highly versatile and fruitful platform for the development of novel therapeutics. The modularity of its synthesis allows for extensive SAR exploration, which has successfully led to the identification of potent and selective modulators for targets such as NAAA and the M5 receptor. The key to success lies in the strategic manipulation of stereochemistry and the lipophilic/hydrophilic balance of substituents on both the pyrrolidine and aniline rings.

Future research in this area should focus on:

  • Exploring Novel Substitutions : Investigating a broader range of substituents at the 3 and 5 positions to probe new areas of chemical space and identify interactions with previously unexploited subpockets in target proteins.

  • Optimizing ADME Properties : Moving beyond potency and selectivity to systematically optimize pharmacokinetic profiles (e.g., metabolic stability, cell permeability, and clearance) to develop viable clinical candidates.

  • Application to New Targets : Applying the chemical insights gained from NAAA and M5 research to design ligands for other challenging therapeutic targets where the 3D geometry of the pyrrolidine core could be advantageous.

By building upon the solid foundation of synthetic and medicinal chemistry outlined in this guide, the 3,5-disubstituted pyrrolidine amide aniline framework will undoubtedly continue to yield promising candidates for the treatment of a wide range of human diseases.

References

  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. White Rose eTheses Online. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PMC. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed. [Link]

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PMC. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Pyrrolopyridine-aniline compounds for treatment of dermal disorders.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. PubMed. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

Sources

Exploratory

Electronic properties of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

An in-depth analysis of the scientific literature and chemical databases reveals a significant gap in the characterization of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine . This molecule, while structurally defined, has...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature and chemical databases reveals a significant gap in the characterization of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine . This molecule, while structurally defined, has not been the subject of extensive research into its electronic properties. Therefore, this guide will adopt a dual approach: firstly, to theoretically predict its electronic characteristics based on its constituent functional groups and analogous molecules, and secondly, to provide a comprehensive, step-by-step methodological framework for its experimental characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the de novo characterization of novel organic molecules.

Part 1: Theoretical Framework and Predicted Electronic Properties

The electronic behavior of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is dictated by the interplay of its three key structural components: the central aniline core, the two pyrrolidinylcarbonyl (amide) substituents, and their meta-substitution pattern on the phenyl ring.

The Aniline Core: An Electron-Donating Hub

The foundational element of the molecule is the aniline moiety (a phenyl ring with an attached amine group). The nitrogen atom of the amine group possesses a lone pair of electrons which can be delocalized into the π-system of the phenyl ring. This electron-donating nature of the amine group generally leads to a high-energy Highest Occupied Molecular Orbital (HOMO), making the molecule susceptible to oxidation.

Pyrrolidinylcarbonyl Substituents: Modulating Electronic Density

The two pyrrolidinylcarbonyl groups are amides. The carbonyl (C=O) portion of the amide is an electron-withdrawing group due to the high electronegativity of the oxygen atom. This will draw electron density away from the phenyl ring. However, the nitrogen atom of the amide can also participate in resonance, donating its lone pair towards the carbonyl group. The overall electronic effect of the amide substituents will be a balance between these opposing forces.

The meta-Substitution Pattern: A Key Determinant of Electronic Communication

The placement of the two pyrrolidinylcarbonyl groups at the 3 and 5 positions (meta to the amine) is crucial. In a meta-substituted benzene ring, there is no direct resonance conjugation between the substituents. This means that the electron-donating effect of the central amine and the electron-withdrawing nature of the amide groups will primarily influence the electronic landscape of the molecule through inductive effects rather than extensive delocalization across the entire structure. This lack of direct conjugation is expected to result in a relatively localized HOMO on the aniline core and a larger HOMO-LUMO gap compared to ortho or para isomers.

Predicted Electronic Properties: A Tabular Summary

Based on the analysis of the functional groups and their arrangement, we can predict the following electronic properties for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine:

PropertyPredicted CharacteristicRationale
HOMO Energy Level Relatively HighThe electron-donating aniline core will be the primary contributor to the HOMO.
LUMO Energy Level Moderately LowThe electron-withdrawing nature of the two amide groups will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is expected to be localized over the phenyl ring and carbonyl groups.
Electrochemical Band Gap Moderate to LargeThe meta-substitution pattern prevents through-conjugation, which typically leads to a larger separation between the HOMO and LUMO energy levels compared to para or ortho isomers.
Oxidation Potential Relatively LowThe high-energy HOMO, localized on the electron-rich aniline core, suggests that the molecule will be relatively easy to oxidize.
Reduction Potential Relatively High (more negative)The reduction would involve injecting an electron into the LUMO. While the amide groups are electron-withdrawing, the lack of extensive conjugation makes the molecule less prone to reduction compared to highly conjugated systems.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile)The presence of polar amide groups and the amine functionality will impart polarity to the molecule, favoring solubility in polar organic solvents. Solubility in aqueous solutions is expected to be pH-dependent due to the basicity of the amine group.

Part 2: Experimental Workflow for Electronic Characterization

To validate the theoretical predictions and fully characterize the electronic properties of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, a systematic experimental approach is required. The following workflow outlines the key experiments, the rationale behind their selection, and detailed protocols.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_electrochem Electrochemical Analysis cluster_spectroscopy Spectroscopic Analysis cluster_computational Computational Modeling synthesis Synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization cv Cyclic Voltammetry (CV) characterization->cv Sample for Analysis uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis Sample for Analysis dft Density Functional Theory (DFT) Calculations characterization->dft Input Structure dpv Differential Pulse Voltammetry (DPV) cv->dpv data_analysis Data Integration & Analysis cv->data_analysis Oxidation/Reduction Potentials fluorescence Fluorescence Spectroscopy uv_vis->fluorescence uv_vis->data_analysis Optical Band Gap tddft Time-Dependent DFT (TD-DFT) dft->tddft dft->data_analysis Calculated HOMO/LUMO, Band Gap final_report Final Report data_analysis->final_report Comprehensive Electronic Profile

Caption: Workflow for the comprehensive electronic characterization of a novel molecule.

Step 1: Synthesis and Purity Confirmation

Rationale: The prerequisite for any accurate measurement of physical properties is the availability of a pure sample. Impurities can significantly alter electronic and electrochemical measurements.

Protocol:

  • Synthesis: Synthesize [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine. A potential route involves the amidation of 3,5-diaminobenzoic acid followed by a subsequent functional group transformation, or the direct acylation of 3,5-diaminobenzamide with pyrrolidine.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain a highly pure sample.

  • Structural Verification: Confirm the identity and purity of the compound using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups (N-H, C=O).

Step 2: Electrochemical Characterization using Cyclic Voltammetry

Rationale: Cyclic Voltammetry (CV) is a powerful technique to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Protocol:

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Dissolve a known concentration (typically 1-5 mM) of the purified [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine in the electrolyte solution.

  • Electrochemical Cell Setup: Use a standard three-electrode setup:

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Internal Reference: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to reference the measured potentials.

  • Data Acquisition:

    • Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

    • Perform the scan at various rates (e.g., 20, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) for the oxidation of the compound relative to the Fc/Fc⁺ couple.

    • Calculate the HOMO energy level using the following empirical formula:

      • HOMO (eV) = -[Eox vs Fc/Fc⁺ + 5.1]

    • If a reduction wave is observed, determine its half-wave potential (E₁/₂) and calculate the LUMO energy level:

      • LUMO (eV) = -[Ered vs Fc/Fc⁺ + 5.1]

    • The electrochemical band gap (Egelectrochem) is the difference between the HOMO and LUMO levels.

Cyclic Voltammetry Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis solution Prepare Analyte and Electrolyte Solution cell Assemble Three-Electrode Cell solution->cell purge Purge with Inert Gas cell->purge scan Apply Potential Scan (e.g., -1.0V to +1.5V) purge->scan record Record Current vs. Potential (Voltammogram) scan->record potentials Determine Oxidation/Reduction Potentials vs. Fc/Fc+ record->potentials homo_lumo Calculate HOMO/LUMO Energy Levels potentials->homo_lumo bandgap Calculate Electrochemical Band Gap homo_lumo->bandgap

Caption: Step-by-step workflow for cyclic voltammetry analysis.

Step 3: Spectroscopic Characterization

Rationale: UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule and can be used to determine the optical band gap.

Protocol:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a series of dilute solutions of the compound in a suitable solvent (e.g., acetonitrile).

    • Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

    • Determine the onset of the lowest energy absorption band (λonset).

    • Calculate the optical band gap (Egoptical) using the formula:

      • Egoptical (eV) = 1240 / λonset (nm)

  • Fluorescence Spectroscopy:

    • Excite the sample at its λmax and record the emission spectrum.

    • The presence and characteristics of the emission (e.g., Stokes shift, quantum yield) provide insights into the nature of the excited state and potential applications in optoelectronics.

Step 4: Computational Modeling

Rationale: Density Functional Theory (DFT) calculations provide a theoretical framework to understand the electronic structure, molecular orbital distributions, and predicted electronic transitions, which can be correlated with experimental results.

Protocol:

  • Geometry Optimization: Perform a geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

  • Frequency Calculation: Perform a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum.

  • Molecular Orbital Analysis:

    • Calculate and visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.

    • The calculated HOMO and LUMO energies provide a theoretical estimate of the band gap.

  • Simulated Absorption Spectrum: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and compare it with the experimental data to validate the computational model.

Part 3: Data Integration and Interpretation

A key aspect of a thorough characterization is the integration of data from all three methodologies: electrochemical, spectroscopic, and computational.

ParameterCyclic VoltammetryUV-Vis SpectroscopyDFT Calculations
HOMO Energy Determined from the oxidation potential.Not directly measured.Calculated directly.
LUMO Energy Determined from the reduction potential.Not directly measured.Calculated directly.
Band Gap (Eg) Egelectrochem = ELUMO - EHOMOEgoptical = 1240 / λonsetEgtheory = ELUMO - EHOMO

Ideally, the values for the band gap obtained from these different methods should be in good agreement. Discrepancies can provide further insights into the electronic nature of the molecule, such as the exciton binding energy (the difference between the electrochemical and optical band gaps).

Part 4: Conclusion and Future Directions

This guide provides a robust framework for the comprehensive characterization of the electronic properties of the novel molecule, [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine. By combining theoretical predictions with a systematic experimental workflow encompassing electrochemistry, spectroscopy, and computational modeling, a complete electronic profile of this compound can be established. The resulting data will be invaluable for assessing its potential in various applications, from organic electronics to medicinal chemistry, and will serve as a foundational dataset for future research and development. The methodologies outlined herein are broadly applicable to the characterization of other novel organic functional materials.

Foundational

An In-depth Technical Guide on the Crystal Structure Analysis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

For Researchers, Scientists, and Drug Development Professionals Introduction [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is a molecule of significant interest in medicinal chemistry. Its structure, featuring a central...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is a molecule of significant interest in medicinal chemistry. Its structure, featuring a central aniline core symmetrically substituted with two pyrrolidine carboxamide groups, presents a unique scaffold for potential therapeutic applications. The pyrrolidine moiety is a common feature in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] A comprehensive understanding of the three-dimensional structure of this molecule at an atomic level is paramount for elucidating its structure-activity relationship (SAR), optimizing its design for target-specific interactions, and predicting its physicochemical properties, such as solubility and crystal packing, which are critical for drug development.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, from synthesis and crystallization to X-ray diffraction analysis and structural interpretation. The protocols and analyses presented herein are grounded in established crystallographic principles and are designed to be a valuable resource for researchers in the field.

Proposed Synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

The synthesis of the title compound can be achieved through a straightforward and robust amidation reaction. A plausible synthetic route involves the reaction of 3,5-diaminobenzoic acid with a suitable activating agent, followed by the addition of pyrrolidine. Alternatively, the commercially available 3,5-dinitrobenzoyl chloride can be reacted with pyrrolidine, followed by reduction of the nitro groups to amines. A common and effective method for amide bond formation is the direct condensation of a carboxylic acid and an amine.[2]

cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Final Product 3,5-Dinitrobenzoyl_chloride 3,5-Dinitrobenzoyl chloride Intermediate_product N,N'-(5-Nitro-1,3-phenylene)bis(pyrrolidine-1-carboxamide) 3,5-Dinitrobenzoyl_chloride->Intermediate_product Amidation Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_product Final_Product [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Intermediate_product->Final_Product Reduction (e.g., H2/Pd-C)

Caption: Proposed synthetic route for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine.

Experimental Protocols

Single Crystal Growth

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following is a generalized protocol for obtaining X-ray quality crystals of the title compound.

Step-by-Step Protocol:

  • Purification of the Compound: The synthesized [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine should be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystallization.

  • Solvent Selection: A screening of various solvents of differing polarities should be conducted to identify a suitable solvent or solvent system in which the compound has moderate solubility.

  • Crystallization Technique - Slow Evaporation:

    • Dissolve a small amount of the purified compound (e.g., 5-10 mg) in a suitable solvent (e.g., a mixture of chloroform and cyclohexane) in a small, clean vial.[3]

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a cryoloop and immediately flash-cooled in a stream of cold nitrogen gas to prevent solvent loss and preserve the crystal lattice.

Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for collecting and analyzing single-crystal X-ray diffraction data.

Crystal_Mounting Mounting of a Single Crystal Data_Collection X-ray Diffraction Data Collection (e.g., Bruker APEX-II CCD) Crystal_Mounting->Data_Collection Data_Processing Data Integration and Scaling (e.g., SAINT) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structural Validation (e.g., PLATON, checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Protocol:

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker–Nonius Apex-X8 CCD-diffractometer) equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and a low-temperature device (e.g., at 123 K).[3] A complete sphere of diffraction data is collected.

  • Data Reduction: The collected diffraction data is processed using software such as SAINT for integration of the reflection intensities and SADABS for absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved by direct methods using programs like SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-97.[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[4]

  • Structural Validation: The final refined structural model is validated using software such as PLATON to check for any missed symmetry or other potential issues with the structure. The crystallographic data is then prepared for deposition in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Hypothetical Crystallographic Data and Structural Analysis

The following table presents a plausible set of crystallographic data for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, based on typical values for similar organic molecules.

Parameter Value
Chemical FormulaC₁₆H₂₁N₃O₂
Formula Weight287.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (ų)1489.1(9)
Z4
Density (calculated) (g/cm³)1.281
Absorption Coefficient (mm⁻¹)0.088
F(000)616
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.50 to 28.00
Reflections collected8543
Independent reflections3421 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Molecular Structure

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

An Application Note and Step-by-Step Synthesis Protocol for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Abstract This document provides a comprehensive, step-by-step guide for the synthesis of [3,5-Bis(pyrrolidin-1-ylc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Synthesis Protocol for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, a valuable aniline derivative for research and development. The pyrrolidine motif is a privileged scaffold found in numerous FDA-approved drugs, making its derivatives, such as the target compound, of significant interest for drug discovery and medicinal chemistry.[1][2] The described three-step synthesis is robust and scalable, commencing with the conversion of commercially available 5-nitroisophthalic acid into its corresponding acyl dichloride. This intermediate undergoes amidation with pyrrolidine, followed by a highly chemoselective reduction of the nitro group to yield the final product. This protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, explanations for key experimental choices, and guidance on purification and characterization.

Synthetic Strategy Overview

The synthesis is designed as a linear three-step sequence that prioritizes efficiency, high yield, and purity. The strategy leverages common and well-understood transformations in organic chemistry.

  • Activation : The two carboxylic acid functionalities of 5-nitroisophthalic acid are converted to highly reactive acyl chlorides using thionyl chloride. This activation is essential for the subsequent amide bond formation.

  • Amidation : The activated diacyl chloride is reacted with pyrrolidine in a double Schotten-Baumann type reaction to form the stable diamide intermediate.[3]

  • Reduction : The aromatic nitro group is selectively reduced to the primary amine using catalytic hydrogenation. This method is chosen for its high chemoselectivity, which preserves the amide bonds, and for its clean reaction profile, which simplifies product purification.[4][5]

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
5-Nitroisophthalic acid≥98%Standard chemical supplierStarting material.
Thionyl chloride (SOCl₂)≥99%Standard chemical supplierCorrosive and moisture-sensitive. Handle in a fume hood.
Pyrrolidine≥99%Standard chemical supplierVolatile and corrosive. Handle in a fume hood.
Palladium on Carbon (Pd/C)10 wt. %Standard chemical supplierFlammable solid (pyrophoric when dry). Handle with care.
Hydrogen (H₂) gasHigh purityGas supplierFlammable gas. Use appropriate hydrogenation apparatus.
Dichloromethane (DCM)AnhydrousStandard chemical supplierSolvent for acylation and amidation.
Ethyl Acetate (EtOAc)Reagent GradeStandard chemical supplierUsed for extraction and chromatography.
Methanol (MeOH)ACS GradeStandard chemical supplierSolvent for reduction.
Triethylamine (Et₃N)≥99%Standard chemical supplierUsed as a modifier in column chromatography.
Hydrochloric Acid (HCl)1 M aq.Standard chemical supplierUsed in aqueous workup.
Sodium Bicarbonate (NaHCO₃)Saturated aq.Standard chemical supplierUsed in aqueous workup.
Brine (NaCl)Saturated aq.Standard chemical supplierUsed in aqueous workup.
Magnesium Sulfate (MgSO₄)AnhydrousStandard chemical supplierDrying agent.
Celite®N/AStandard chemical supplierFiltration aid for catalyst removal.

Experimental Protocols

Step 1: Synthesis of 5-Nitroisophthaloyl dichloride

This initial step activates the carboxylic acids for amidation. The use of thionyl chloride is a standard method for generating acyl chlorides.[6] The reaction must be conducted under anhydrous conditions as acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add 5-nitroisophthalic acid (1.0 eq) and suspend it in thionyl chloride (5.0 eq).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension. This catalyst accelerates the conversion.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the solid dissolving to form a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (2 x 20 mL).

  • The resulting crude 5-nitroisophthaloyl dichloride, typically a yellow solid, is used directly in the next step without further purification.

Step 2: Synthesis of 5-Nitro-N,N'-bis(pyrrolidin-1-yl)isophthalamide

This step involves the formation of two amide bonds. Pyrrolidine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.[3] The reaction is exothermic and should be cooled to manage the heat evolution.

Procedure:

  • Dissolve the crude 5-nitroisophthaloyl dichloride (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of pyrrolidine (4.4 eq) in anhydrous DCM.

  • Add the pyrrolidine solution dropwise to the cooled acyl chloride solution over 30 minutes with vigorous stirring. A white precipitate (pyrrolidinium hydrochloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl (to remove excess pyrrolidine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-nitro-N,N'-bis(pyrrolidin-1-yl)isophthalamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Step 3: Synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

The final step is the chemoselective reduction of the nitro group. Catalytic hydrogenation is the method of choice as it cleanly reduces the nitro group to an amine without affecting the amide functionalities.[4][7]

Procedure:

  • In a hydrogenation flask, dissolve the purified diamide from Step 2 (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to a hydrogen gas source. Purge the flask with hydrogen to replace the inert atmosphere.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or 50 psi) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOAc). Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it is safely quenched (e.g., with water).

  • Concentrate the filtrate under reduced pressure to obtain the crude [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine.

  • Purify the final product by flash column chromatography on silica gel. To prevent product tailing, use an eluent system containing a small amount of triethylamine (e.g., 0.5-1% v/v in a hexane/ethyl acetate gradient).[8] Alternatively, recrystallization can be employed.

Reaction Parameters and Characterization

ParameterStep 1: Acyl Chloride FormationStep 2: AmidationStep 3: Nitro Reduction
Solvent Neat (Thionyl Chloride)Dichloromethane (DCM)Methanol (MeOH) or Ethyl Acetate (EtOAc)
Temperature Reflux (~80 °C)0 °C to Room Temp.Room Temperature
Duration 2-3 hours2-4 hours4-12 hours
Workup EvaporationAqueous ExtractionFiltration and Evaporation
Purification None (used crude)Recrystallization/ChromatographyFlash Column Chromatography

Expected Characterization Data for the Final Product:

  • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons, disappearance of signals in the aromatic region corresponding to the nitro-substituted ring, and characteristic peaks for the pyrrolidine and phenyl protons.

  • Mass Spec (ESI+): A peak corresponding to [M+H]⁺ confirming the molecular weight of the target compound.

  • Melting Point: A sharp melting point range indicating high purity.

Process Workflow Visualization

The following diagram illustrates the complete synthesis workflow, from starting materials to the final purified product.

Synthesis_Workflow A 5-Nitroisophthalic Acid P1 Step 1: Acyl Chloride Formation (Reflux, 2-3h) A->P1 B Thionyl Chloride (SOCl₂) B->P1 C Intermediate 1: 5-Nitroisophthaloyl dichloride P2 Step 2: Amidation (DCM, 0°C to RT, 2-4h) C->P2 D Pyrrolidine D->P2 E Intermediate 2: 5-Nitro-N,N'-bis(pyrrolidin-1-yl)isophthalamide P3 Step 3: Catalytic Hydrogenation (MeOH, RT, 4-12h) E->P3 F H₂ Gas, Pd/C Catalyst F->P3 G Final Product: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine P1->C Crude intermediate P2->E Purified intermediate P4 Purification (Column Chromatography) P3->P4 Crude final product P4->G

Caption: Workflow for the synthesis of the target amine.

Scientist's Commentary: Causality and Best Practices

  • Expertise in Action : The choice of catalytic hydrogenation in Step 3 is critical for the success of this synthesis. While other reducing agents like tin(II) chloride or iron in acidic media can also reduce nitro groups, they often require harsh acidic conditions and laborious workups to remove metal salts, which can complicate the purification of the final amine product.[9] Palladium-catalyzed hydrogenation is exceptionally clean and highly selective, ensuring the integrity of the amide bonds and simplifying the isolation process.[4][5]

  • Trustworthiness Through Self-Validation : Each step of this protocol includes a clear endpoint that can be validated. For Step 1, the complete dissolution of the starting material and cessation of gas evolution indicates the formation of the acyl chloride. For Steps 2 and 3, TLC is a reliable method to monitor the consumption of the starting material and the appearance of the product. The final product's identity and purity should be unequivocally confirmed by spectroscopic methods (NMR, MS), which serves as the ultimate validation of the protocol.

  • Safety as a Priority : Thionyl chloride is highly corrosive and reacts violently with water; it must be handled in a chemical fume hood with appropriate personal protective equipment. Similarly, the Pd/C catalyst used in hydrogenation can be pyrophoric. It should never be allowed to dry in the air and should be handled under an inert atmosphere or as a slurry in the reaction solvent. The hydrogenation reaction itself should be conducted behind a safety shield.

Conclusion

This application note details a reliable and efficient three-step synthesis for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine. By following the outlined procedures, researchers can successfully prepare this valuable building block for applications in medicinal chemistry and materials science. The protocol emphasizes safety, validation at each stage, and provides the scientific rationale behind the chosen methodologies to ensure reproducibility and success.

References

  • Google Patents. Process for the purification of aromatic amines. Available at: https://patents.google.
  • Beller, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00032
  • Wang, J., et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5362849/
  • Sharma, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3750692/
  • Fisher Scientific. Amide Synthesis. Available at: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: https://www.organic-chemistry.org/synthesis/N1/reductionsnitrocompounds.shtm
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: https://www.
  • DePorre, Y., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: https://pubs.acs.org/doi/10.1021/acssuschemeng.0c00877
  • Deshmukh, M. B. (2016). Response to "What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?". ResearchGate. Available at: https://www.researchgate.net/post/What_is_the_best_way_to_reduce_dinitro_aromatic_compounds_to_their_respective_amine_considering_the_yield_and_purity_of_the_product_thus_formed/56a20c486225ff5e2a8b45a4
  • Khan, F. A., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4804009/
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: https://growingscience.com/ccl/Vol12/ccl_2023_14.pdf
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: https://www.biotage.
  • Google Patents. Process for the purification of amines. Available at: https://patents.google.
  • How to Chemistry. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: https://www.youtube.
  • Google Patents. Reduction of nitro compounds to amines. Available at: https://patents.google.
  • Wikipedia. 3,5-Dinitrobenzoyl chloride. Available at: https://en.wikipedia.org/wiki/3,5-Dinitrobenzoyl_chloride
  • Enamine. Synthesis of unique pyrrolidines for drug discovery. Available at: https://enamine.net/images/brochures/pyrrolidines_2014.pdf
  • CymitQuimica. CAS 99-33-2: 3,5-Dinitrobenzoyl chloride. Available at: https://www.cymitquimica.com/cas/99-33-2
  • Google Patents. Novel method for synthesizing 3, 5-dinitrobenzyl chloride. Available at: https://patents.google.
  • University of Colorado Boulder. Alcohol or Amine Unknowns. Available at: https://www.colorado.edu/lab/orgchem/courses-2/2221-fall-2018-synthesis-2/techniques/procedures/alcohol-or-amine-unknowns
  • Sigma-Aldrich. 3,5-Dinitrobenzoyl chloride. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/d198004
  • Google Patents. Synthesis of pyrrolidine compounds. Available at: https://patents.google.
  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available at: https://www.mdpi.com/1420-3049/17/5/5490
  • Organic Chemistry Portal. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Available at: https://www.organic-chemistry.org/abstracts/lit6/161.shtm
  • Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: https://www.researchgate.net/publication/372787834_Recent_Advances_in_the_Synthesis_of_Pyrrolidines

Sources

Application

Application Notes and Protocols for the Synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine: A Comparative Guide to Amide Coupling Reagents

Introduction In the landscape of contemporary drug discovery and materials science, the precise and efficient synthesis of novel molecular architectures is paramount. Aryl diamides, such as [3,5-Bis(pyrrolidin-1-ylcarbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise and efficient synthesis of novel molecular architectures is paramount. Aryl diamides, such as [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, represent a significant class of compounds with potential applications as intermediates in the development of pharmacologically active agents and advanced materials. The construction of the amide bonds in this target molecule is a critical synthetic step, and the choice of coupling reagent can profoundly impact reaction efficiency, yield, and purity.

This comprehensive technical guide provides an in-depth analysis of two widely employed classes of amide coupling reagents for the synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine from 3,5-diaminobenzoic acid and pyrrolidine. We will explore the mechanistic underpinnings and provide field-proven, step-by-step protocols for both a uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and a carbodiimide-based system, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (Hydroxybenzotriazole). By understanding the causality behind experimental choices, researchers can select the optimal conditions to achieve their synthetic goals with high fidelity.

Mechanistic Insights into Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[1] Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

HATU: The Uronium Salt Approach

HATU is a third-generation uronium salt coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[2][3] The mechanism, which typically involves a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through a multi-step cascade.[2][4]

  • Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[5]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[2][5][6]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the isouronium salt, generating a highly reactive OAt-active ester.[5][6]

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the OAt-active ester to form the desired amide bond.[5][6] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through a hydrogen-bonded cyclic intermediate, accelerating the reaction.[6]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (DIPEA) Isouronium O-Acylisouronium Salt RCOO->Isouronium + HATU HATU HATU OAt_ester OAt-Active Ester Isouronium->OAt_ester + HOAt⁻ HOAt_anion HOAt⁻ Amide Amide Product OAt_ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt: The Carbodiimide and Additive System

EDC is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[1][7] While this intermediate can react directly with an amine, it is prone to racemization and can rearrange to a stable N-acylurea byproduct.[8] The addition of HOBt mitigates these side reactions.[8][9][10]

  • O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC) to form the unstable O-acylisourea intermediate.[1][8]

  • HOBt Ester Formation: The nucleophilic HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[1][9]

  • Aminolysis: The amine attacks the activated HOBt-ester to yield the final amide product, regenerating HOBt in the process.[1][11]

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical decision that depends on various factors including the properties of the substrates, potential for side reactions, and cost.

FeatureHATUEDC/HOBt
Reagent Class Uronium SaltCarbodiimide + Additive
Reactivity Very high, rapid reactions.[2][12]High, but generally slower than HATU.[1]
Racemization Very low due to the HOAt moiety.[2][12]Low when HOBt is used.[9][10]
Byproduct Removal Tetramethylurea is water-soluble.EDC and its urea byproduct are water-soluble.[1][13]
Cost HigherLower
Handling Solid, generally stable.EDC is often supplied as a hydrochloride salt, which is more stable.
Ideal For Hindered substrates, sensitive amino acids, and when speed is critical.[3]General amide synthesis, cost-sensitive applications.[14]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis using HATU

This protocol leverages the high reactivity of HATU for an efficient coupling process.

HATU_Protocol_Workflow Start Start Dissolve Dissolve 3,5-diaminobenzoic acid and HATU in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add DIPEA dropwise Cool->Add_Base Preactivate Pre-activate for 15-30 min at 0 °C Add_Base->Preactivate Add_Amine Add pyrrolidine Preactivate->Add_Amine React Warm to RT and stir for 1-4 hours Add_Amine->React Monitor Monitor by TLC or LC-MS React->Monitor Workup Aqueous Workup: Dilute with EtOAc, wash with H₂O, NaHCO₃, brine Monitor->Workup Purify Purify by flash column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for HATU-mediated synthesis.

Materials:

  • 3,5-Diaminobenzoic acid (1.0 equiv)

  • Pyrrolidine (2.2 equiv)

  • HATU (2.2 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)[12]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-diaminobenzoic acid (1.0 equiv) and HATU (2.2 equiv).[1]

  • Dissolution: Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath and add DIPEA (5.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[1][12]

  • Amine Addition: Add pyrrolidine (2.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine.

Protocol 2: Synthesis using EDC/HOBt

This protocol offers a cost-effective alternative using a well-established carbodiimide-based method.

EDC_Protocol_Workflow Start Start Dissolve Dissolve 3,5-diaminobenzoic acid, HOBt, and pyrrolidine in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_EDC Add EDC·HCl portion-wise Cool->Add_EDC Add_Base Add DIPEA dropwise Add_EDC->Add_Base React Warm to RT and stir for 8-24 hours Add_Base->React Monitor Monitor by TLC or LC-MS React->Monitor Workup Aqueous Workup: Dilute with EtOAc, wash with H₂O, 1N HCl, NaHCO₃, brine Monitor->Workup Purify Purify by flash column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for EDC/HOBt-mediated synthesis.

Materials:

  • 3,5-Diaminobenzoic acid (1.0 equiv)

  • Pyrrolidine (2.2 equiv)

  • EDC·HCl (2.4 equiv)[1]

  • HOBt (2.4 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)[1]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: To a round-bottom flask, add 3,5-diaminobenzoic acid (1.0 equiv), HOBt (2.4 equiv), and pyrrolidine (2.2 equiv).[1]

  • Dissolution: Dissolve the mixture in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (2.4 equiv) portion-wise to the reaction mixture.[1]

  • Base Addition: Add DIPEA (5.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[1]

  • Work-up: Once complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[1] The aqueous washes are crucial for removing the water-soluble urea byproduct of EDC.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography on silica gel.

Conclusion

Both HATU and EDC/HOBt are highly effective reagent systems for the synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine. The choice between them will often depend on the specific requirements of the synthesis. For rapid, high-yield synthesis, especially with potentially challenging or sterically hindered substrates, HATU is an excellent choice.[3] For more routine, cost-conscious applications where slightly longer reaction times are acceptable, the EDC/HOBt system provides a robust and reliable alternative.[14] By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers can confidently and efficiently synthesize this and other valuable aryl diamide compounds.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
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  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
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  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem.
  • H
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • Mechanism of peptide bond formation through carbodiimide.
  • Coupling Reagents - ResearchG
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • Amide Synthesis - Fisher Scientific.

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Method

Application Note: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine as a Pharmaceutical Intermediate

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, characterization, and utility of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 85236-70-0), a p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, characterization, and utility of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 85236-70-0), a privileged anilino-scaffold used to modulate physicochemical properties (lipophilicity, metabolic stability) in drug discovery programs.

Introduction & Strategic Utility

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is a specialized 3,5-disubstituted aniline intermediate. Structurally, it consists of an aniline core flanked by two pyrrolidine carboxamides. This motif is a lipophilic analog of the "ABA" intermediate (5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide) used in iodinated contrast agents (e.g., Iodixanol), but its primary value in modern medicinal chemistry lies in Structure-Activity Relationship (SAR) exploration .

Key Applications:

  • Kinase Inhibitor Scaffolds: The 3,5-diamide substitution pattern allows the molecule to span large solvent-exposed regions of a binding pocket (e.g., the "back pocket" of kinases), while the aniline nitrogen serves as a vector for hinge-binding motifs (ureas, amides).

  • Physicochemical Modulation: The pyrrolidine rings introduce defined steric bulk and lipophilicity (cLogP ~ 1.5) without the hydrogen-bond donor burden of primary amides, improving membrane permeability compared to acyclic analogs.

  • Library Generation: It serves as a "core module" for parallel medicinal chemistry, enabling rapid diversification at the aniline nitrogen via Buchwald-Hartwig couplings, nucleophilic aromatic substitutions (SNAr), or isocyanate additions.

Chemical Properties & Handling

PropertySpecification
Chemical Name [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine
CAS Number 85236-70-0
Molecular Formula C₁₇H₂₁N₃O₂
Molecular Weight 301.38 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
pKa (Calculated) ~3.5 (Aniline nitrogen)
Storage 2–8°C, under inert atmosphere (Ar/N₂), protect from light

Safety Advisory: Treat as a substituted aniline. Potential for skin sensitization and methemoglobinemia. Handle in a fume hood with nitrile gloves.

Synthesis Protocol

This protocol describes a robust, scalable 2-step synthesis starting from 5-nitroisophthalic acid . This route is preferred over direct amidation of 5-aminoisophthalic acid due to chemoselectivity issues and easier purification.

Step 1: Formation of 3,5-Bis(pyrrolidin-1-ylcarbonyl)nitrobenzene

Reaction Logic: Activation of the dicarboxylic acid via thionyl chloride is more cost-effective and scalable than peptide coupling reagents (HATU/EDC) for this specific substrate.

Reagents:

  • 5-Nitroisophthalic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 5.0 equiv) or Oxalyl chloride (3.0 equiv) + DMF (cat.)

  • Pyrrolidine (2.5 equiv)

  • Triethylamine (TEA, 3.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Activation: Suspend 5-nitroisophthalic acid (21.1 g, 100 mmol) in dry DCM (200 mL). Add catalytic DMF (0.5 mL).

  • Add oxalyl chloride (25.5 mL, 300 mmol) dropwise at 0°C. Allow to warm to RT and stir for 3 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the resulting diacid chloride residue in dry DCM (150 mL).

  • Coupling: Cool the solution to 0°C. Add a mixture of pyrrolidine (20.5 mL, 250 mmol) and TEA (41.8 mL, 300 mmol) in DCM (50 mL) dropwise over 30 mins. Exothermic reaction—control temperature <10°C.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (2 x 100 mL) to remove excess amine, followed by sat. NaHCO₃ (100 mL) and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The nitro-intermediate usually precipitates as a solid. Triturate with diethyl ether if necessary.[1]

Step 2: Reduction to [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Reaction Logic: Catalytic hydrogenation is the cleanest method, avoiding iron waste streams associated with Bechamp reduction.

Reagents:

  • Nitro intermediate (from Step 1)

  • 10% Pd/C (5 wt% loading)

  • Methanol (or Ethanol)

  • Hydrogen gas (balloon or low pressure)[2]

Procedure:

  • Dissolve the nitro intermediate (10 g) in Methanol (100 mL).

  • Add 10% Pd/C (0.5 g) under a nitrogen stream (Caution: Pyrophoric).

  • Purge system with H₂ gas.[2] Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at RT for 4–6 hours.

  • Monitoring: Monitor by LCMS (Disappearance of Nitro peak M+H ~332; Appearance of Amine peak M+H ~302).

  • Workup: Filter through a Celite pad to remove catalyst.[2] Wash pad with MeOH.

  • Purification: Concentrate filtrate. Recrystallize from EtOAc/Hexanes if high purity (>98%) is required.

Analytical Characterization (Expected Data)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.80 (s, 2H, Ar-H ortho to amine), 6.65 (s, 1H, Ar-H between amides), 5.40 (s, broad, 2H, NH₂), 3.45–3.30 (m, 8H, pyrrolidine N-CH₂), 1.90–1.80 (m, 8H, pyrrolidine C-CH₂).
      
  • LC-MS:

    • Retention time: ~2.5 min (generic C18 gradient).

    • Ionization: ESI (+), m/z = 302.2 [M+H]⁺.

Downstream Application Workflow

This intermediate is most commonly used to generate urea or amide libraries. Below is a standard workflow for converting the aniline into a urea derivative, a common motif in kinase inhibitors (e.g., Sorafenib-like binding).

Protocol: Urea Formation via Isocyanate
  • Dissolution: Dissolve [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (1.0 equiv) in dry THF.

  • Addition: Add the desired aryl isocyanate (1.1 equiv) at 0°C.

  • Reaction: Stir at RT for 2–12 hours.

  • Purification: The urea product often precipitates. Filter and wash with Et₂O.[1] If soluble, scavenge excess isocyanate with a polymer-supported amine resin or purify via prep-HPLC.

Process Visualization

Figure 1: Synthesis Pathway

SynthesisPath Start 5-Nitroisophthalic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Inter1 Diacid Chloride Intermediate Activation->Inter1 Coupling Amidation (Pyrrolidine, TEA, DCM) Inter1->Coupling NitroCmp 3,5-Bis(pyrrolidin-1-ylcarbonyl) nitrobenzene Coupling->NitroCmp Reduction Reduction (H2, Pd/C, MeOH) NitroCmp->Reduction Final TARGET: [3,5-Bis(pyrrolidin-1-ylcarbonyl) phenyl]amine Reduction->Final

Caption: Step-wise synthesis from 5-nitroisophthalic acid to the target aniline via acid chloride activation and catalytic hydrogenation.

Figure 2: Application Workflow

ApplicationWorkflow Core [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (Scaffold) QC Quality Control (LCMS >98%, NMR) Core->QC Path1 Pathway A: Urea Formation (Reaction with Isocyanates) QC->Path1 Path2 Pathway B: Amide Coupling (HATU/Acid) QC->Path2 Path3 Pathway C: Buchwald Coupling (Pd-cat, Aryl Halide) QC->Path3 Target1 Kinase Inhibitor Library (Type II) Path1->Target1 Target2 GPCR Ligands Path2->Target2 Path3->Target1

Caption: Decision tree for derivatizing the scaffold into bioactive libraries (Kinase vs. GPCR targets).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete activation of acidEnsure SOCl₂ is fresh; reflux for at least 2h; ensure dry conditions.
Impurity in Step 1 Mono-amide formationUse excess pyrrolidine (2.5–3.0 equiv) to ensure double substitution.
Incomplete Reduction Catalyst poisoningUse high-quality Pd/C; ensure nitro-intermediate is free of sulfur/thiol contaminants.
Product Coloration Oxidation of anilineStore under Argon/Nitrogen. Recrystallize from EtOAc/Hexanes with a pinch of ascorbic acid if necessary.

References

  • BenchChem. {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine - Technical Overview. Retrieved from

  • Sigma-Aldrich. [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Product Page. Retrieved from

  • European Patent Office. Process for preparing 5-amino-isophthalamides (Intermediate for Contrast Agents). EP1131280B1. Retrieved from

  • Rahn, T. et al. (2007).[3] Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides.[3][4] Journal of Organic Chemistry, 72(6), 1957-1961.[4] Retrieved from

  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. Retrieved from

Sources

Application

Preparation of supramolecular polymers using [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Application Note: Engineering Supramolecular Polymers via the [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Scaffold Part 1: Executive Summary & Strategic Analysis The Molecule: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Supramolecular Polymers via the [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Scaffold

Part 1: Executive Summary & Strategic Analysis

The Molecule: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 85236-70-0) is a specialized, desymmetrized derivative of the classic benzene-1,3,5-tricarboxamide (BTA) motif.[1] Unlike standard BTAs which possess three secondary amides capable of forming a triple-helical hydrogen bonding network, this molecule features:

  • Two Tertiary Amides: The pyrrolidine groups eliminate the amide protons at positions 3 and 5, rendering them incapable of acting as hydrogen bond donors.[1]

  • One Primary Amine: The position 1 amine serves as a reactive "anchor" point.[1]

The Challenge: Due to the tertiary amides, this molecule cannot form high-aspect-ratio supramolecular polymers on its own via the classic BTA mechanism.[1] It acts as a hydrogen-bond acceptor core .[1]

The Solution: This Application Note details the protocol for utilizing this molecule as a "Stopper-to-Stacker" Precursor . By reacting the free amine with an isocyanate or a complementary supramolecular motif (such as a Ureidopyrimidinone or a long-chain Urea), researchers can restore the hydrogen-bonding capability required for self-assembly.[1] The resulting supramolecular polymer relies on the newly formed Urea-BTA interface for stability, while the pyrrolidine groups modulate solubility and prevent lateral aggregation.[1]

Part 2: Mechanism of Action

The transition from a discrete monomer to a supramolecular polymer is driven by the Solvophobic Effect and Directional Hydrogen Bonding .[1]

Signaling Pathway: From Precursor to Polymer[1]

SupramolecularAssembly cluster_mechanism Driving Forces Precursor [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (Non-assembling Precursor) Functionalization Functionalization Step (Reaction with R-NCO) Precursor->Functionalization + Isocyanate / Catalyst Monomer Urea-Functionalized Monomer (H-Bond Donor/Acceptor Active) Functionalization->Monomer Covalent Bond Formation Nucleation Nucleation (Dimer/Tetramer Formation) Monomer->Nucleation Solvent Switch / Cooling HBond Urea H-Bonding (Directional) Monomer->HBond PiStack Pi-Pi Stacking (Core-Core) Monomer->PiStack Elongation Cooperative Elongation (Supramolecular Polymerization) Nucleation->Elongation K_elongation >> K_nucleation HBond->Nucleation Solvophobic Solvophobic Effect (Side-chain exclusion)

Caption: Logical workflow converting the non-assembling amine precursor into a functional supramolecular polymer via urea-activation.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Supramolecular Monomer (Covalent Functionalization)

Objective: To convert the inert amine precursor into a self-assembling Urea-BTA motif.

Reagents:

  • Precursor: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (1.0 eq).[1]

  • Linker: Octyl isocyanate (for organic solubility) OR PEG-Isocyanate (for water solubility) (1.1 eq).[1]

  • Solvent: Dry Tetrahydrofuran (THF) or Dichloromethane (DCM).[1]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.01 eq) - Optional, accelerates reaction.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (1.0 g, 3.3 mmol) in anhydrous THF (20 mL).

  • Activation: Add Triethylamine (1.5 eq) if the amine is supplied as a salt. If free base, proceed to step 3.[1]

  • Addition: Dropwise add Octyl isocyanate (0.65 mL, 3.6 mmol) to the stirring solution at room temperature.

  • Reaction: Stir the mixture for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot (low Rf) should disappear, replaced by a higher Rf Urea product.

  • Work-up: Evaporate solvent under reduced pressure. Redissolve the crude solid in minimal DCM and precipitate into cold Diethyl Ether or Hexane to remove unreacted isocyanate.[1]

  • Validation: Confirm structure via 1H-NMR . Look for the appearance of the Urea proton signal (

    
     ~8.5-9.0 ppm in DMSO-d6) and the disappearance of the aniline NH2 signal (
    
    
    
    ~5.0 ppm).[1]
Protocol B: Supramolecular Polymerization (Self-Assembly)

Objective: To induce the stacking of the Urea-BTA monomers into high-aspect-ratio fibers.

Method: Cooperative Self-Assembly via Cooling (Temperature-Dependent Assembly).[1]

Parameters:

Parameter Specification Notes
Solvent Methylcyclohexane (MCH) or Toluene Non-polar solvents promote H-bonding.[1]

| Concentration |


 M to 

M | Below

M usually yields discrete species.[1] | | Heating Phase | 90°C for 10 mins | Ensures complete molecular dissolution (monomer state).[1] | | Cooling Rate | 1°C/min to 20°C | Slow cooling promotes defect-free fiber growth.[1] |

Workflow:

  • Dissolution: Prepare a

    
     M solution of the Urea-functionalized monomer in MCH. The solution may appear turbid at room temperature.[1]
    
  • Denaturation: Heat the solution to 90°C (or near boiling point of solvent) until perfectly clear. At this state, the H-bonds are broken, and molecules exist as free monomers.[1]

  • Assembly: Place the vial in a programmable temperature controller. Cool at a rate of 1°C/min.[1]

  • Observation:

    • T > 70°C: Clear solution (Monomers).[1]

    • T < 50°C: Increase in viscosity or slight opalescence (Polymerization).[1]

    • T = 20°C: Formation of a supramolecular gel (if concentration > critical gelation concentration).[1]

Part 4: Characterization & Validation

To confirm the formation of supramolecular polymers, you must distinguish between random aggregation and ordered 1D-stacking.[1]

Viscometry (Macroscopic Validation)
  • Expectation: A non-linear increase in specific viscosity (

    
    ) as the temperature decreases or concentration increases.[1]
    
  • Protocol: Use an Ubbelohde viscometer. Measure flow time at 20°C.

  • Self-Validating Check: If

    
     scales linearly with concentration (slope ~1), you have globular aggregates.[1] If 
    
    
    
    scales with a power law (slope > 1, typically ~3.4 for entangled polymers), you have formed long supramolecular chains.[1]
Circular Dichroism (CD) Spectroscopy (Structural Validation)
  • Note: This requires using a chiral isocyanate (e.g., (S)-2-heptyl isocyanate) in Protocol A.[1]

  • Mechanism: The achiral BTA/Urea core becomes optically active only when stacked in a helical array (Sergeants-and-Soldiers effect).[1]

  • Result: Appearance of a Cotton effect in the UV absorption band of the aromatic core (~250-300 nm) confirms helical polymerization.[1]

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation instead of Gelation Crystallization is competing with polymerization.[1]The cooling rate is too slow, or the solvent is too polar.[1] Switch from Toluene to Decalin or MCH.
No Viscosity Increase "Cyclization" or intramolecular H-bonding.[1]The concentration is too low (below Critical Polymerization Concentration). Increase concentration by 5x.
Incomplete Functionalization Steric hindrance of pyrrolidine groups.[1][2]Use a stronger catalyst (DBTDL) or heat the reaction to 60°C during Protocol A.

References

  • Cantekin, S., de Greef, T. F. A., & Palmans, A. R. A. (2012).[1] Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry.[1][3][4][5] Chemical Society Reviews.[1] [Link]

  • Brunsveld, L., Folmer, B. J. B., Meijer, E. W., & Sijbesma, R. P. (2001).[1] Supramolecular Polymers.[1][3][4][5][6][7][8][9] Chemical Reviews.[1] [Link]

  • Stals, P. J. M., et al. (2010).[1] Dynamic supramolecular polymers based on benzene-1,3,5-tricarboxamides: the influence of amide connectivity.[1][3][5][8][9] Chemistry - A European Journal.[1] [Link][1]

  • Versteegen, R. M., et al. (2018).[1] Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity.[1] Organic & Biomolecular Chemistry.[1][2] [Link]

Sources

Method

Scalable production methods for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Application Note: Scalable Production of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Abstract This guide details a robust, scalable protocol for the synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 8523...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Abstract

This guide details a robust, scalable protocol for the synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 85236-70-0), a critical aniline scaffold used in medicinal chemistry and library synthesis. Unlike small-scale discovery routes that rely on expensive coupling agents (EDC/HOBt), this protocol utilizes an Acid Chloride-mediated pathway followed by Catalytic Hydrogenation . This approach ensures high atom economy, simplified purification (minimizing chromatography), and adaptability from gram-to-kilogram scales.

Introduction & Retrosynthetic Analysis

The target molecule is an electron-rich aniline derivative featuring two pyrrolidine amide handles at the meta positions. These amide groups provide solubility and specific steric properties valuable in designing kinase inhibitors or diagnostic agents.

Retrosynthetic Strategy: To maximize scalability, we avoid direct coupling to the oxidation-sensitive aniline. Instead, we employ a Nitro-Precursor Strategy :

  • Target: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine.

  • Intermediate: 1-Nitro-3,5-bis(pyrrolidin-1-ylcarbonyl)benzene (Stable, crystallizable).

  • Starting Material: 5-Nitroisophthalic acid (Commodity chemical, low cost).

Retrosynthesis Target Target: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine NitroInter Intermediate: 3,5-Bis(pyrrolidin-1-ylcarbonyl)nitrobenzene Target->NitroInter Reduction (H2, Pd/C) AcidChloride Activated Species: 5-Nitroisophthaloyl chloride NitroInter->AcidChloride Amidation (Pyrrolidine) StartMat Starting Material: 5-Nitroisophthalic acid AcidChloride->StartMat Activation (SOCl2)

Figure 1: Retrosynthetic disconnection showing the Nitro-Reduction pathway preferred for scale.

Detailed Production Protocol

Stage 1: Activation & Amidation

Objective: Convert 5-nitroisophthalic acid to the bis-pyrrolidine amide via the acid chloride. Rationale: Direct aminolysis of esters (common in Iohexol production) is often sluggish with secondary amines like pyrrolidine. The acid chloride route guarantees complete conversion.

Reagents & Materials:

Reagent Equiv. Role
5-Nitroisophthalic acid 1.0 Starting Material
Thionyl Chloride (SOCl₂) 5.0 Chlorinating Agent
DMF 0.05 Catalyst
Pyrrolidine 2.5 Nucleophile
Triethylamine (TEA) 3.0 Acid Scavenger

| Dichloromethane (DCM) | - | Solvent |

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Charge a reactor with 5-nitroisophthalic acid (1.0 eq) and anhydrous DCM (5 vol).

    • Add catalytic DMF (0.05 eq).

    • Slowly add Thionyl Chloride (5.0 eq) at room temperature. (Caution: Gas evolution SO₂/HCl).

    • Heat to reflux (40°C) for 3–5 hours until the solution becomes clear.

    • Concentration: Distill off solvent and excess SOCl₂ under reduced pressure to yield the crude semi-solid acid chloride. Do not purify.

  • Coupling Reaction:

    • Redissolve the crude acid chloride in fresh anhydrous DCM (10 vol) and cool to 0°C.

    • In a separate vessel, mix Pyrrolidine (2.5 eq) and TEA (3.0 eq) in DCM (2 vol).

    • Addition: Add the amine/base mixture dropwise to the acid chloride solution, maintaining internal temperature <10°C (Exothermic).

    • Warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with water.[1] Wash the organic phase with 1N HCl (to remove excess pyrrolidine/TEA) followed by sat. NaHCO₃ and brine.

    • Dry over MgSO₄ and concentrate.

    • Crystallization: The nitro-intermediate often solidifies. Recrystallize from Ethanol/Heptane if necessary to remove yellow impurities.

Stage 2: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to the target aniline. Rationale: Catalytic hydrogenation is cleaner than Fe/HCl or SnCl₂ methods, simplifying the final workup to a simple filtration.

Reagents & Materials:

Reagent Equiv. Role
Nitro-Intermediate (from Stage 1) 1.0 Substrate
Pd/C (10% w/w, 50% wet) 10 wt% Catalyst
Hydrogen Gas (H₂) 3–5 bar Reductant

| Methanol (MeOH) | - | Solvent |

Step-by-Step Protocol:

  • Preparation:

    • Charge the Nitro-Intermediate into a hydrogenation autoclave (e.g., Parr reactor).

    • Add Methanol (10–15 vol).

    • Add 10% Pd/C catalyst (10% by weight of substrate). Safety Note: Add catalyst under inert N₂ flow to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Stir vigorously at RT to 40°C . Monitor H₂ uptake. Reaction is typically complete in 2–6 hours.

  • Isolation:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric; keep wet.

    • Concentrate the filtrate to dryness.

    • Final Purification: The product, [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine , is obtained as an off-white solid. If purity is <98%, recrystallize from Isopropanol .

Process Workflow Diagram

Workflow Start Start: 5-Nitroisophthalic Acid Step1 Step 1: Chlorination (SOCl2, DMF, Reflux) Removes -OH, adds -Cl Start->Step1 Step2 Step 2: Amidation (Pyrrolidine, TEA, DCM, 0°C) Forms Bis-Amide Step1->Step2 Crude Acid Chloride Inter Intermediate: Nitro-Bis-Amide (Solid, Yellow) Step2->Inter Workup & Cryst. Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Reduces -NO2 to -NH2 Inter->Step3 Final Final Product: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Step3->Final Filter & Evaporate

Figure 2: Process flow from raw material to isolated final product.

Analytical Quality Control

Verify the identity and purity of the final product using the following parameters.

  • HPLC Purity: >98.0% (Area %).[1]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 6.5–6.8 ppm (m, 3H, Aromatic protons).

    • δ 5.4 ppm (s, 2H, -NH₂ broad singlet).

    • δ 3.3–3.5 ppm (m, 8H, Pyrrolidine N-CH₂).

    • δ 1.7–1.9 ppm (m, 8H, Pyrrolidine C-CH₂).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 230–235°C (Consistent with bis-amide isophthalic derivatives [1]).[2]

Safety & Scalability Notes

  • Exotherm Control: The reaction of the acid chloride with pyrrolidine is highly exothermic. On a kilogram scale, active cooling is mandatory. Addition time should be extended to maintain T < 20°C.

  • Hydrogen Safety: Ensure all hydrogenation equipment is grounded. Use nitrogen purging before introducing hydrogen to avoid explosive atmospheres.

  • Impurity Management: The nitro-intermediate is the best point for purification. Ensure it is >95% pure before hydrogenation to avoid difficult aniline separations later.

References

  • GE Healthcare AS. (2011).[1] Process for preparing 5-amino-isophthalamides.[1][3][4][5] European Patent EP1131280B1. Retrieved from

Sources

Application

Reaction conditions for reducing nitro precursors to [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Application Note: Optimized Reduction Protocols for the Synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Executive Summary This Application Note details the validated reaction conditions for the reduction of 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reduction Protocols for the Synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Executive Summary

This Application Note details the validated reaction conditions for the reduction of 5-nitro-N,N'-bis(pyrrolidin-1-ylcarbonyl)benzene to its corresponding aniline, [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine . This transformation is a critical step in the synthesis of non-ionic X-ray contrast media (e.g., iopamidol analogues) and various kinase inhibitors.

The central challenge in this synthesis is achieving quantitative conversion of the nitro group while preserving the integrity of the two amide (pyrrolidine carbonyl) functionalities. We present two distinct, high-fidelity protocols:

  • Catalytic Hydrogenation (Pd/C): The industry "gold standard" for purity and scalability.

  • Iron/Ammonium Chloride Reduction: A robust, cost-effective alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Chemical Context & Strategic Analysis

The precursor molecule is a derivative of 5-nitroisophthalic acid . The presence of two electron-withdrawing amide groups at the meta positions relative to the nitro group makes the nitro moiety highly susceptible to reduction. However, the steric bulk of the pyrrolidine rings can influence solubility and catalyst surface adsorption.

Reaction Scheme


(Where R = 3,5-bis(pyrrolidin-1-ylcarbonyl)phenyl)
Method Selection Matrix
FeatureMethod A: Catalytic Hydrogenation Method B: Fe / NH₄Cl
Primary Mechanism Heterogeneous Catalysis (

gas)
Single Electron Transfer (Chemical)
Chemo-selectivity Excellent (Amides are stable)Excellent (Tolerates halogens if present)
Scalability High (kg to ton scale)Moderate (Waste disposal of Fe sludge)
Purity Profile High (Simple filtration workup)Moderate (Requires extraction)
Equipment Parr Shaker / AutoclaveStandard Glassware

Experimental Workflows (Visualized)

Figure 1: Catalytic Hydrogenation Workflow

This diagram outlines the critical path for the Pd/C catalyzed reduction, highlighting safety checkpoints and workup logic.

Hydrogenation_Workflow Start Start: Nitro Precursor Solvent Dissolution (MeOH or EtOH, 0.1M) Start->Solvent Cat_Add Catalyst Addition (10% Pd/C, 5-10 wt% loading) *Under Inert Ar/N2* Solvent->Cat_Add Ensure complete dissolution H2_Press Hydrogenation (30-50 psi H2, RT, 4-6h) Cat_Add->H2_Press Purge O2 first! Check QC Check (TLC/LCMS) Is Nitro Consumed? H2_Press->Check Check->H2_Press No (Incomplete) Filter Filtration (Celite Pad) Remove Pd/C Check->Filter Yes (Complete) Conc Concentration (Rotary Evaporator) Filter->Conc Final Product: Aniline Derivative Conc->Final

Caption: Step-by-step workflow for the catalytic hydrogenation of nitro-isophthalic bis-amides.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Recommended for: High purity requirements and scale-up.

Reagents:

  • Substrate: 5-nitro-N,N'-bis(pyrrolidin-1-ylcarbonyl)benzene (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

  • Gas: Hydrogen (

    
    ), >99.9%.
    

Procedure:

  • Dissolution: In a pressure vessel (Parr hydrogenation bottle), dissolve 10.0 g of the nitro precursor in 100 mL of MeOH. Sonicate if necessary to ensure complete dissolution.

  • Inerting (Critical Safety): Gently purge the vessel with Nitrogen (

    
    ) or Argon to remove oxygen.
    
    • Note: Methanol vapors + Hydrogen + Pd/C spark = Explosion risk. Always inert before adding catalyst or hydrogen.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet type preferred to minimize ignition risk).

  • Hydrogenation:

    • Seal the vessel.[1]

    • Purge with

      
       gas (3 cycles: pressurize to 20 psi, vent).
      
    • Pressurize to 40-50 psi (3-3.5 bar) .

    • Agitate (shake or stir) at Room Temperature (20-25°C) for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (SiO2, 5% MeOH in DCM) or LCMS. The starting material (nitro) usually appears less polar than the product (amine).

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .[1]
    • Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with 20 mL MeOH.

    • Concentrate the filtrate under reduced pressure to yield the off-white solid product.

    • Yield Expectation: 95–98%.

Protocol B: Iron/Ammonium Chloride Reduction (Chemical)

Recommended for: Labs without hydrogenators or substrates containing halogens (which Pd/C might dehalogenate).

Reagents:

  • Substrate: 1.0 equiv.

  • Reductant: Iron Powder (325 mesh), 5.0 equiv.

  • Electrolyte: Ammonium Chloride (

    
    ), 5.0 equiv.
    
  • Solvent: Ethanol/Water (3:1 ratio).

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 10.0 g of nitro precursor in 80 mL Ethanol and 25 mL Water.

  • Activation: Add 4.0 g (approx 2.5 equiv) of

    
    . Stir for 10 minutes.
    
  • Reduction: Add 8.5 g (approx 5 equiv) of Iron powder.

  • Reflux: Heat the mixture to reflux (approx 80°C) with vigorous stirring.

    • Mechanism:[2][3][4][5][6] The reaction is heterogeneous; vigorous stirring is essential to scour the iron surface.

  • Timeline: Reflux for 2–4 hours. The mixture will turn dark/black (iron oxides).

  • Workup:

    • Hot filtration is required. Filter the hot mixture through Celite to remove iron sludge.

    • Wash the filter cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • The remaining aqueous layer may precipitate the product. If not, extract with Ethyl Acetate (

      
       mL).
      
    • Dry organics over

      
       and concentrate.[1]
      

Analytical Validation (QC)

To ensure the integrity of the [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, compare spectral data against the following benchmarks:

Analytical MethodExpected ObservationMechanistic Insight
1H NMR (DMSO-d6) Disappearance: Downfield signals (~8.5-9.0 ppm) typical of protons ortho to

.
Confirmation of reduction.
1H NMR (DMSO-d6) Appearance: Broad singlet at ~5.5 ppm (

).
Formation of primary amine.[2]
1H NMR (DMSO-d6) Shift: Upfield shift of aromatic protons (due to electron-donating

).
Electronic environment change.
LC-MS (ESI+) Mass shift:

.
Reduction of

(32) + Addition of

(2).

Troubleshooting Guide

  • Problem: Incomplete conversion after 6 hours (Method A).

    • Root Cause:[1][2][3][5][6][7][8] Catalyst poisoning (sulfur traces) or insufficient agitation.

    • Solution: Filter the mixture, add fresh catalyst (5 wt%), and repressurize. Ensure the hydrogenator is actually shaking/stirring vigorously to break the gas-liquid interface.

  • Problem: Product is colored (Pink/Brown) instead of off-white.

    • Root Cause:[1][2][3][5][6][7][8] Oxidation of the aniline product in air.

    • Solution: Recrystallize immediately from Ethanol/Water or store under Nitrogen. Aniline derivatives are prone to air oxidation.

  • Problem: Amide hydrolysis (Method B).

    • Root Cause:[1][2][3][5][6][7][8] Reaction ran too long or pH became too acidic/basic (unlikely with

      
      , but possible with Fe/Acetic Acid).
      
    • Solution: Stick to

      
       (neutral/mildly acidic) rather than strong acids.
      

References

  • Google Patents. (1998). Production of 5-aminoisophthalic acid (JPH10306067A).
  • Desai, D. G., et al. (2006).[9] FeS-NH4Cl-CH3OH-H2O: An Efficient and Inexpensive System for Reduction of Nitroarenes. Synthetic Communications. Retrieved from [Link]

Sources

Method

Application Note: Post-Synthetic Tethering of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine in MOFs

This Application Note details the protocol for the Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) using [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine . Due to the structural nature of this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) using [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine .

Due to the structural nature of this molecule (a mono-amine with two bulky amide wings), it acts as a functional termination ligand rather than a structural node. It cannot form a 3D network on its own. Therefore, this guide focuses on its application as a functional module tethered to an aldehyde-bearing MOF (e.g., UiO-66-CHO) via Schiff base condensation. This modification is critical for tuning pore hydrophilicity, introducing hydrogen-bonding sites for catalysis, or creating MOF-drug conjugates.

Executive Summary

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (hereafter referred to as BPPA ) is a functionalized aniline derivative characterized by two tertiary amide groups (pyrrolidine amides). In MOF construction, BPPA serves as a steric and electronic modulator .

Unlike dicarboxylate linkers that form the MOF skeleton, BPPA is introduced post-synthetically to:

  • Tune Pore Environment: The pyrrolidine rings introduce steric bulk and hydrophobicity, reducing pore aperture size for selective gas separation.

  • Introduce Catalytic Sites: The bis-amide motif acts as a hydrogen-bond acceptor, useful in heterogeneous organocatalysis.

  • Create Drug Delivery Vehicles: BPPA is a pharmacophore analog; its reversible imine linkage to the MOF allows for pH-responsive release.

This protocol details the covalent attachment of BPPA to UiO-66-CHO (an aldehyde-functionalized Zirconium MOF) via Schiff base condensation.

Chemical Mechanism & Strategy[1]

The integration relies on the reaction between the primary amine of BPPA and the pendant aldehyde group of the MOF linker (2-formyl-1,4-benzenedicarboxylate).

Reaction Pathway
  • Precursor MOF: UiO-66-CHO (Zr₆O₄(OH)₄(BDC-CHO)₆).

  • Reagent: BPPA (Dissolved in MeOH/CHCl₃).

  • Transformation:

    
    .
    
  • Result: A chemically robust, functionalized framework retaining the underlying topology (fcu net) but with altered pore chemistry.

Visual Workflow (DOT Diagram)

PSM_Workflow cluster_mechanism Chemical Transformation Precursor UiO-66-CHO (Porous Scaffold) Activation Activation (120°C, Vacuum) Precursor->Activation Desolvation Reagent BPPA Ligand (Amine Nucleophile) Reaction Schiff Base Condensation (MeOH, 60°C, 24h) Reagent->Reaction Activation->Reaction Add Reagent Washing Soxhlet Extraction (Remove Unreacted BPPA) Reaction->Washing - H2O Product UiO-66-BPPA (Functionalized MOF) Washing->Product Activation Mechan R-CHO (MOF) + H2N-R' (BPPA) -> R-CH=N-R' (Imine Linkage)

Figure 1: Workflow for the post-synthetic modification of UiO-66-CHO with BPPA. The process ensures the preservation of the Zr-cluster nodes while covalently attaching the bulky amide ligand.

Experimental Protocols

Materials Required[2][3][4]
  • MOF Precursor: UiO-66-CHO (Synthesized via solvothermal method using 2-formylterephthalic acid).

  • Ligand: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (BPPA) (>95% purity).

  • Solvents: Anhydrous Methanol (MeOH), Chloroform (CHCl₃), Dichloromethane (DCM).

  • Equipment: Scintillation vials (20 mL), Centrifuge, Vacuum Oven, NMR (for digestion analysis).

Synthesis of BPPA (Brief Overview)

Note: If not commercially available, BPPA is synthesized from 5-aminoisophthalic acid.

  • Protection: Protect amine of 5-aminoisophthalic acid (e.g., Boc-protection).

  • Activation: Convert carboxylic acids to acid chlorides (SOCl₂) or active esters (EDC/NHS).

  • Amidation: React with excess pyrrolidine.

  • Deprotection: Remove Boc group (TFA/DCM) to yield free amine BPPA.

  • Purification: Recrystallize from EtOH.

Post-Synthetic Modification (PSM) Protocol

Objective: Covalent attachment of BPPA to UiO-66-CHO.

  • Activation of MOF:

    • Place 100 mg of UiO-66-CHO in a vacuum oven at 120°C for 12 hours to remove solvated guests (DMF/Water).

    • Rationale: Empty pores facilitate the diffusion of the bulky BPPA ligand.

  • Reaction Setup:

    • Suspend activated UiO-66-CHO (100 mg, ~0.3 mmol aldehyde eq) in 10 mL of anhydrous MeOH/CHCl₃ (1:1 v/v).

    • Add BPPA (172 mg, 0.6 mmol, 2 equivalents relative to aldehyde sites).

    • Note: Excess ligand drives the equilibrium toward imine formation.

  • Incubation:

    • Seal the vial and heat at 60°C for 24–48 hours without stirring (to prevent grinding the crystals).

    • Tip: Gentle swirling every 6 hours ensures homogeneity.

  • Washing & Purification (Critical):

    • Centrifuge the mixture (5000 rpm, 10 min) and decant the supernatant.

    • Resuspend solid in fresh MeOH and soak for 12 hours. Repeat 3 times.

    • Perform Soxhlet extraction with DCM for 12 hours to remove physisorbed BPPA.

    • Validation: The supernatant should show no amine peaks in TLC/UV-Vis.

  • Final Activation:

    • Dry the powder at 80°C under dynamic vacuum (10⁻³ Torr) for 24 hours.

Characterization & Validation

To confirm the successful "construction" of the modified MOF, the following data must be acquired.

Proton NMR Digestion

Method: Dissolve 5 mg of MOF in 600 µL DMSO-d₆ + 20 µL HF (48%). This destroys the Zr-cluster, releasing the linkers into solution.

Chemical Shift (δ)AssignmentObservation in Product
10.2 ppm Aldehyde (-CHO)Intensity decreases (or disappears).
8.4 ppm Imine (-CH=N-)New peak appears. Diagnostic of covalent bond.
1.8, 3.4 ppm Pyrrolidine (-CH₂-)New multiplets corresponding to the BPPA wings.
Porosity Analysis (N₂ Isotherms at 77 K)

The introduction of the bulky BPPA group will significantly alter the pore landscape.

ParameterUiO-66-CHO (Parent)UiO-66-BPPA (Modified)Interpretation
BET Surface Area ~1100 m²/g~600–800 m²/gDecrease confirms pore occupation by bulky ligands.
Pore Volume 0.55 cm³/g0.35 cm³/gSteric bulk of pyrrolidine reduces available volume.
Pore Size Dist. ~6 Å & 8 ÅShifted/Broadened"Gatekeeping" effect introduced by amides.

Applications of the Constructed Material[2][5]

A. Heterogeneous Organocatalysis

The bis(pyrrolidin-1-ylcarbonyl) moiety mimics the structure of amide-based organocatalysts. The modified MOF can catalyze:

  • Aldol Condensations: The basic imine nitrogen and the amide groups can activate substrates via hydrogen bonding.

  • Knoevenagel Condensation: The confined pore environment enhances selectivity for smaller substrates that can diffuse past the BPPA "gates."

B. pH-Responsive Drug Delivery

If BPPA is treated as a drug surrogate (or if the protocol is adapted for a drug with a similar amine profile):

  • Loading: Covalent attachment is high-capacity compared to physical adsorption.

  • Release Mechanism: The imine bond is hydrolytically unstable at acidic pH (pH < 5).

  • Trigger: In tumor microenvironments (acidic), the bond hydrolyzes, releasing the free amine payload.

References

  • Synthesis of Amide-Functionalized Anilines

    • BenchChem Data & Synthesis Protocols. (2023). Synthesis of {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine and analogs. Link

  • Post-Synthetic Modification of UiO-66

    • Kandiah, M., et al. (2010). "Post-synthetic modification of the metal-organic framework UiO-66." Chemistry of Materials, 22(24), 6632-6640. Link

  • Covalent PSM Strategies

    • Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews, 112(2), 970-1000. Link

  • General Protocol for Amine-Aldehyde Condensation in MOFs

    • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Welcome to the technical support center for the synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this target molecule. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthetic strategy.

The synthesis of this molecule, while seemingly a straightforward double amide coupling, presents several challenges that can significantly impact yield. The key is controlling the reactivity of the starting materials and preventing the formation of difficult-to-remove byproducts. This guide provides a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine?

A1: The most common and direct approach is the double amide coupling reaction between a 3,5-diaminobenzoic acid derivative and two equivalents of pyrrolidine. The core challenge lies in the fact that the starting material contains both a carboxylic acid and two amino groups, which can lead to polymerization or other side reactions under certain conditions. Therefore, the synthesis typically begins with 3,5-dinitrobenzoic acid, where the nitro groups serve as precursors to the amines. The carboxylic acid is then coupled with pyrrolidine, followed by the reduction of the nitro groups to yield the final product. An alternative, though more complex, route involves protecting the amino groups of 3,5-diaminobenzoic acid before coupling, followed by deprotection.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis typically trace back to one of three critical areas:

  • Inefficient Amide Coupling: The activation of the carboxylic acid may be incomplete, or the activated intermediate may be degrading through side reactions before it can react with the pyrrolidine.[1]

  • Formation of Byproducts: The most common issue, particularly when using carbodiimide coupling agents like DCC, is the formation of an N-acylurea byproduct, which is unreactive and can complicate purification.[2][3]

  • Loss During Workup and Purification: The target molecule has moderate polarity, and significant product loss can occur during aqueous workup or chromatographic purification, especially if byproducts have similar polarity.[4]

Q3: I'm using DCC as my coupling agent and observe a large amount of a white precipitate that is not my product. What is it and how do I get rid of it?

A3: That precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the N,N′-Dicyclohexylcarbodiimide (DCC) coupling agent.[5][6] DCU is notoriously insoluble in many common organic solvents, which is sometimes an advantage for its removal but can also lead to co-precipitation with your product.[6][7] The most effective way to remove it is by filtration. If some DCU remains, it can sometimes be removed by recrystallization or by choosing a solvent system for chromatography where the DCU has very low solubility.[7] To avoid this issue entirely, we recommend using a water-soluble carbodiimide like EDC.[3]

Q4: Can I couple 3,5-diaminobenzoic acid directly with pyrrolidine?

A4: This is not recommended. The presence of three reactive sites (two amines, one carboxylic acid) on the same molecule makes it highly prone to intermolecular reactions, leading to the formation of oligomers or polymers instead of the desired product. The amino groups are nucleophilic and can react with the activated carboxylic acid of another molecule. It is standard practice to use a precursor like 3,5-dinitrobenzoic acid to circumvent this issue.

Troubleshooting & Optimization Guide

This section provides a systematic approach to troubleshooting the synthesis, broken down by experimental stage.

Stage 1: Starting Materials and Reagent Quality

The quality of your starting materials is paramount. Impurities can introduce competing side reactions that are difficult to control.

IssuePotential CauseRecommended Solution & Rationale
Inconsistent reaction outcomes. Purity of 3,5-dinitrobenzoic acid.Solution: Ensure the purity of the starting acid is >98%. If necessary, recrystallize from an appropriate solvent system (e.g., aqueous ethanol). Rationale: Acidic or other reactive impurities can interfere with the coupling reaction, consuming reagents and lowering the yield.
Low conversion. Wet reagents or solvents.Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry. EDC, in particular, is moisture-sensitive.[2] Rationale: Water will hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively quenching the reaction.[3][4] This is a primary cause of failed or low-yield coupling reactions.
Side reactions involving the amine. Quality of pyrrolidine.Solution: Use freshly distilled or a high-purity grade of pyrrolidine. Rationale: Pyrrolidine can oxidize over time, forming impurities that may not be reactive or could introduce color to the final product.
Stage 2: The Amide Coupling Reaction - A Deep Dive

This is the most critical step for maximizing yield. The choice of coupling agent and reaction conditions will dictate the success of the synthesis.

Problem: Low or No Product Formation

If you observe unreacted starting material, the activation of the carboxylic acid is likely the issue.

  • Cause 1: Inactive Coupling Agent. Carbodiimides like EDC and DCC can degrade upon improper storage.

    • Solution: Use fresh or properly stored coupling agents. Always store EDC under inert gas in a desiccator.[2]

  • Cause 2: Incorrect pH. The coupling reaction requires the amine to be in its free-base, nucleophilic form.

    • Solution: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture, typically at 2-3 equivalents.[2] This ensures the pyrrolidine is deprotonated and ready to react.

  • Cause 3: Steric Hindrance. While not a major issue for pyrrolidine, steric bulk can slow down reactions.

    • Solution: If using a more hindered amine, switching to a more powerful coupling agent like HATU may be necessary.[2][8] HATU is known for its high efficiency with sterically demanding substrates.[2]

Problem: Formation of Significant Impurities

The presence of unexpected spots on a TLC plate indicates side reactions are occurring.

  • Cause: Formation of N-Acylurea Byproduct. This is the most significant side reaction when using a carbodiimide alone. The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[2]

    • Solution & Mechanism: Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3][9] The carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form the O-acylisourea. HOBt then rapidly intercepts this intermediate to form an activated HOBt-ester. This ester is more stable than the O-acylisourea, preventing the rearrangement, but is still highly electrophilic and will readily react with the amine to form the desired amide bond.[2] The EDC/HOAt/DIPEA combination has been shown to be a particularly efficient system.[9]

// Nodes RCOOH [label="Carboxylic Acid\n(3,5-Dinitrobenzoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#FBBC05", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt\n(Additive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HOBt_Ester [label="HOBt-Ester\n(Activated Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Unreactive Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amine [label="Amine\n(Pyrrolidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="Desired Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; EDU [label="EDU\n(Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> N_Acylurea [label="Rearrangement\n(Side Reaction)", color="#EA4335"]; O_Acylisourea -> HOBt_Ester [label="+ HOBt (Fast)", color="#34A853"]; HOBt_Ester -> Amide [label="+ Amine", color="#4285F4"]; Amide -> EDU [style=invis]; // for layout } .enddot Caption: EDC/HOBt coupling pathway and byproduct formation.

Comparison of Common Coupling Agents
Coupling Agent SystemProsConsBest For
DCC Inexpensive, effective.Forms insoluble DCU byproduct which is difficult to remove.[5][6][7]Simple syntheses where DCU can be easily filtered.
EDC / HOBt Water-soluble byproduct (EDU) is easily removed in workup. HOBt suppresses side reactions.[2][3]More expensive than DCC; EDC is moisture-sensitive.General-purpose, high-yield solution-phase synthesis.
HATU / DIPEA Very fast and efficient, even with hindered substrates.[2][8]Expensive; can be difficult to remove all uronium byproducts.Difficult couplings, sterically hindered substrates, or when speed is critical.
Stage 3: Workup and Purification

A successful reaction can still result in a low yield if the isolation procedure is not optimized.

  • Problem: Difficulty Removing Byproducts.

    • Solution (for EDC): The primary byproduct of EDC is ethyl-dimethylaminopropyl urea (EDU), which is water-soluble. A standard aqueous workup involving a dilute acid wash (e.g., 1M HCl), followed by a dilute base wash (e.g., NaHCO₃ solution), and finally a brine wash will effectively remove EDU and any unreacted HOBt.

    • Solution (for DCC): As discussed, the main byproduct is insoluble DCU. Filter the reaction mixture before workup.[7] If DCU persists, dissolving the crude product in a minimal amount of a solvent like DCM and adding a non-solvent like ether or hexane can sometimes precipitate the remaining DCU, which can then be filtered off.[7]

  • Problem: Low Recovery After Chromatography.

    • Solution: Use a gradient elution system, starting with a less polar solvent system and gradually increasing polarity. The target molecule contains two amide groups and will have moderate to high polarity. A solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane with an increasing gradient of the more polar solvent is a good starting point. Monitor fractions carefully by TLC.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for your optimization.

Workflow for Synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

// Nodes Start [label="Start:\n3,5-Dinitrobenzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amide Coupling\n(EDC, HOBt, Pyrrolidine, DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC1 [label="In-Process Control:\nMonitor by TLC/LC-MS\n(Confirm consumption of starting acid)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Acid/Base Washes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify1 [label="Purification 1\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\nN1,N1'-(5-nitro-1,3-phenylene)bis(pyrrolidine-1-carboxamide)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Nitro Group Reduction\n(e.g., H₂, Pd/C or SnCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC2 [label="In-Process Control:\nMonitor by TLC/LC-MS\n(Confirm disappearance of intermediate)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify2 [label="Purification 2 & Isolation\n(Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Coupling -> TLC1; TLC1 -> Workup [label="Reaction Complete"]; Workup -> Purify1; Purify1 -> Intermediate; Intermediate -> Reduction; Reduction -> TLC2; TLC2 -> Purify2 [label="Reaction Complete"]; Purify2 -> Product; } .enddot Caption: Workflow with critical control points.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol details the synthesis of the dinitro intermediate.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dinitrobenzoic acid (1.0 eq), HOBt (2.4 eq), and anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add EDC (2.4 eq) to the cooled solution. Stir the mixture at 0 °C for 30-45 minutes. A successful activation will result in a clear, homogeneous solution.

  • Coupling: In a separate flask, dissolve pyrrolidine (2.2 eq) in a small amount of anhydrous DMF. Add DIPEA (3.0 eq) to this solution. Add the pyrrolidine/DIPEA solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the 3,5-dinitrobenzoic acid starting material.[2]

Protocol 2: Nitro Group Reduction

This protocol details the final step to obtain the target molecule.

  • Preparation: Dissolve the purified dinitro intermediate from the previous step in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Methanol).

  • Catalysis: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine.

By implementing these troubleshooting strategies and robust protocols, you will be well-equipped to overcome the common hurdles in this synthesis and significantly improve your final yield.

References

  • G. A. Korbel, G. F. Lalonde, J. D. S. Plehiers, Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries, ACS Combinatorial Science, [Link]

  • Technology Networks, Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid, [Link]

  • HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents, [Link]

  • ReactionWeb.io, Carboxylic Acid + DCC + NH3, [Link]

  • M. B. G. K. S. L. G. D. P. G. S. B. Singh, Process optimization for acid-amine coupling: a catalytic approach, Current Chemistry Letters, [Link]

  • Oreate AI Blog, Understanding the Role of DCC in Chemical Reactions, [Link]

  • A. Singh, S. K. S. Kushwaha, A. K. S. Kushwaha, P. P. S. Kushwaha, The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action, [Link]

  • Reddit, Tips and tricks for difficult amide bond formation?, [Link]

  • University of Rochester, Department of Chemistry, Workup: DCC Coupling, [Link]

  • Google Patents, US5420231A - Aromatic copolyamides, process for preparing them and their use for the production of shaped structures,
  • Wikipedia, N,N'-Dicyclohexylcarbodiimide, [Link]

  • Reddit, amide coupling help, [Link]

  • Google Patents, CN105949076A - Prepar
  • Patsnap, Production system and process for 3,5-diaminobenzoic acid, [Link]

  • Master Organic Chemistry, The Amide Functional Group: Properties, Synthesis, and Nomenclature, [Link]

  • E. G. M. G. L. M. G. P. M. F. La Mantia, Aliphatic and Aromatic Polyamides, [Link]

  • ACS Publications, Preparation of aromatic polyamide polyanions: a novel processing strategy for aromatic polyamides, [Link]

  • Wiley Online Library, Preparation and properties of aromatic polyamides from 1,4-bis(p-carboxyphenoxy)naphthyl and aromatic diamines, [Link]

  • PubChem, 3,5-Diaminobenzoic acid, [Link]

  • ResearchGate, Aromatic Polyamides, [Link]

  • Google Patents, EP2468724B1 - Synthesis of pyrrolidine compounds,
  • MDPI, Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, [Link]

  • ResearchGate, Recent Advances in the Synthesis of Pyrrolidines, [Link]

  • Organic Chemistry Portal, Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines, [Link]

Sources

Optimization

Stability of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine under acidic conditions

Ticket System: Stability & Handling in Acidic Media Executive Summary: Chemical Behavior Profile Molecule: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Functional Classification: Electron-Deficient Aniline / Bis-Tertiar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Stability & Handling in Acidic Media

Executive Summary: Chemical Behavior Profile

Molecule: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Functional Classification: Electron-Deficient Aniline / Bis-Tertiary Benzamide.

This molecule exhibits a dual-nature response to acidic environments.[1] The aniline moiety acts as a pH-switchable solubilizing group, while the pyrrolidine amides function as robust structural scaffolds.

  • The Good (Solubilization): Under mild acidic conditions (pH 2–5), the aniline nitrogen protonates (

    
    ), significantly enhancing aqueous solubility without degrading the molecule.
    
  • The Bad (Hydrolysis): Under extreme acidic stress (pH < 1, Heat > 60°C), the thermodynamically stable tertiary amide bonds will eventually hydrolyze, releasing pyrrolidine and yielding the dicarboxylic acid derivative.

Module 1: Critical Troubleshooting (FAQs)

Ticket #402: HPLC Peak Tailing & Retention Shifts User Query: "I'm running RP-HPLC with 0.1% Formic Acid. The peak for the compound is tailing significantly (


) and retention times are drifting. Is the compound degrading?"

Technical Diagnosis: This is likely not degradation but a chromatographic artifact.

  • Silanol Interaction: The aniline amine is protonated in formic acid. Residual silanols on silica columns are anionic at pH > 3. The cationic analyte interacts ionically with the column stationary phase, causing "drag" (tailing).

  • pKa Proximity: The electron-withdrawing carbonyl groups at positions 3 and 5 lower the pKa of the aniline (estimated pKa ~2.5–3.5). If your mobile phase pH is near this pKa, the molecule rapidly exchanges between neutral and ionized states, causing peak broadening.

Resolution Protocol:

  • Step 1 (Buffer Strength): Switch from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . The lower pH (~2.0) ensures 100% protonation of the aniline and suppresses silanol ionization.

  • Step 2 (Ionic Strength): Add 10–20 mM Ammonium Formate if using MS, or Phosphate buffer (pH 2.5) if using UV. This masks silanol sites.

  • Step 3 (Column Choice): Use an "End-capped" or "Base-Deactivated" column (e.g., C18 with polar embedding) designed for basic analytes.

Ticket #409: Solubility vs. Stability in Storage User Query: "Can I store the stock solution in 1N HCl to keep it soluble? It precipitates in water."

Technical Diagnosis:

  • Precipitation: The free base is lipophilic due to the bis-amide scaffold.

  • Storage Risk: While 1N HCl solubilizes the compound, long-term storage at low pH (even at room temperature) introduces a risk of slow amide hydrolysis.

Resolution Protocol:

  • Short-Term (< 24h): 1N HCl is acceptable at 4°C.

  • Long-Term (> 24h): Lyophilize the salt form. If liquid storage is mandatory, use DMSO or Methanol for the stock. Create the acidic working solution immediately prior to use.

Module 2: Mechanistic Visualization

Figure 1: Acid-Mediated Pathways This diagram illustrates the divergence between the reversible protonation (solubilization) and the irreversible hydrolysis (degradation) pathways.

StabilityPathways Neutral Neutral Free Base (Lipophilic, Poor Solubility) Protonated Anilinium Salt (Soluble, Stable at RT) Neutral->Protonated Mild Acid (pH 2-5) Reversible Protonated->Neutral Base (NaOH) Intermediate Tetrahedral Intermediate (High Energy) Protonated->Intermediate Strong Acid (pH <1) + Heat (>60°C) Hydrolyzed Degradation Product (Dicarboxylic Acid + Pyrrolidine) Intermediate->Hydrolyzed Irreversible Cleavage

Caption: Figure 1.[2] Divergent pathways under acidic stress. Green indicates the safe operational window (solubilization); Red indicates the degradation pathway triggered by thermal and pH extremes.

Module 3: Validation Protocol (Forced Degradation)

To confirm stability for your specific application (e.g., drug formulation or synthesis intermediate), perform this Stress Testing Protocol adapted from ICH Q1A(R2) guidelines [1].

Objective: Determine the "tipping point" for amide hydrolysis.

ConditionReagentTempDurationExpected Outcome
Control Water / DMSORT24 h< 0.1% Degradation
Mild Acid 0.1 M HClRT24 hStable (Salt formation)
Strong Acid 1.0 M HCl60°C4 hPotential < 5% Hydrolysis
Extreme Acid 6.0 M HClReflux2 hTotal Hydrolysis

Analytical Method (LC-MS):

  • Monitor: Loss of Parent Peak (

    
    ).
    
  • Watch for:

    • Impurity A: Mono-hydrolysis product (Loss of one pyrrolidine). Mass shift:

      
      .
      
    • Impurity B: Bis-hydrolysis product (3,5-diaminobenzoic acid derivative).

Module 4: HPLC Troubleshooting Logic

Use this decision tree when encountering peak shape issues, which are common with anilines in acidic mobile phases [2].

HPLCDecision Start Issue: Poor Peak Shape (Tailing/Broadening) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH YesPH Yes CheckPH->YesPH pH < 3 NoPH No (Formic Acid/Acetate) CheckPH->NoPH pH > 3 CheckCol Is Column End-Capped? YesPH->CheckCol Action1 Switch to TFA (0.1%) or Phosphate pH 2.5 NoPH->Action1 Protonate Silanols Action2 Switch to Base-Deactivated Column (e.g., C18 Shield) CheckCol->Action2 No/Unknown Action3 Increase Buffer Conc. (Add 20mM NH4 Formate) CheckCol->Action3 Yes

Caption: Figure 2. Troubleshooting logic for analyzing basic anilines. Low pH and high ionic strength are required to suppress secondary silanol interactions.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][3]

  • Dolan, J. W. HPLC Troubleshooting: Tailing Peaks for Basic Compounds. LCGC North America. [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry (Chapter: Hydrolysis of Amides). Oxford University Press. (General reference for tertiary amide stability kinetics).

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Part 1: Executive Summary & Structural Logic Objective: This guide provides a definitive structural validation framework for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: N/A, analogue to 5-aminoisophthalic acid de...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

Objective: This guide provides a definitive structural validation framework for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: N/A, analogue to 5-aminoisophthalic acid derivatives). It compares the diagnostic performance of 1H NMR against synthetic precursors and structural isomers, establishing a self-validating protocol for purity assessment in drug discovery workflows.[1]

Structural Analysis & Symmetry

To interpret the spectrum accurately, one must first deconstruct the molecule’s symmetry, which dictates signal equivalence.[1]

  • Core Scaffold: 1,3,5-trisubstituted benzene.[1]

  • Symmetry (

    
    ):  The molecule possesses a 
    
    
    
    axis of rotation passing through the C1 (amine) and C4 atoms.
    • Consequence: Protons at positions 2 and 6 are chemically equivalent (isochronous).[1] The proton at position 4 is unique .

  • The "Rotamer" Challenge: The amide bond (

    
    ) connecting the phenyl ring to the pyrrolidine exhibits restricted rotation due to partial double-bond character (
    
    
    
    resonance).
    • Diagnostic Impact: At room temperature (298 K), the pyrrolidine ring protons often appear as broadened multiplets or distinct "split" signals (syn/anti conformers) rather than simple triplets. This is a feature of identity , not an impurity.

Part 2: Comparative Diagnostic Performance

This section objectively compares the NMR signature of the target product against its primary synthetic alternatives (precursors and impurities) to demonstrate why NMR is the superior tool for reaction monitoring.

Target vs. Precursor (Dimethyl 5-aminoisophthalate)

Context: Monitoring the amidation reaction efficiency.

FeaturePrecursor (Methyl Ester)Target Product (Pyrrolidine Amide)Diagnostic Action
Methoxy Signal Strong singlet

~3.8-3.9 ppm (6H)
Absent Primary Confirmation: Complete disappearance indicates 100% conversion.
Aliphatic Region Empty (except solvent/impurities)Distinct multiplets

1.8-3.5 ppm (16H)
confirms incorporation of pyrrolidine.
Aromatic Shift H4/H2/H6 distinct patternsSlight upfield shift of aromatics due to amide being less EWG than ester.[1]Secondary confirmation.
Target vs. Regioisomer (2,4-Bis-substituted impurity)

Context: Verifying regioselectivity during electrophilic aromatic substitution or coupling.

FeatureTarget (3,5-Symmetric)Impurity (2,4-Asymmetric)
Aromatic Integration 2:1 Ratio (2H doublet : 1H triplet/singlet)1:1:1 Ratio (Three distinct signals)
Coupling Pattern Meta-coupling (

Hz) only.
Ortho-coupling (

Hz) present between H5 and H6.
Conclusion High Purity Regio-contamination

Part 3: Detailed Peak Assignment (DMSO-d )

Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d


.
Note: DMSO is preferred over CDCl

to resolve the broad NH

peak and manage the solubility of the bis-amide.
Aromatic Region ( 6.5 – 7.5 ppm)

The 3,5-substitution pattern creates a classic "triplet-doublet" appearance, though the meta-coupling often collapses into singlets depending on resolution.

  • 
     7.10 – 7.25 ppm (1H, s/t, H-4): 
    
    • Assignment: Para to the amine, between two carbonyls.[1]

    • Multiplicity: Technically a triplet (

      
       Hz) due to coupling with H2/H6, but often appears as a sharp singlet.[1]
      
    • Electronic Logic: Deshielded by two meta-carbonyls; slightly shielded by the para-amine.

  • 
     6.70 – 6.90 ppm (2H, d/s, H-2, H-6): 
    
    • Assignment: Ortho to the amine.

    • Multiplicity: Doublet (

      
       Hz).[1][2]
      
    • Electronic Logic: Significantly shielded by the ortho-amine (electron-donating), counteracting the deshielding of the ortho-carbonyl.

  • 
     5.20 – 5.60 ppm (2H, br s, -NH
    
    
    
    ):
    • Assignment: Aniline protons.

    • Validation: Broad signal. Disappears upon D

      
      O shake.[1]
      
Aliphatic Region (The Pyrrolidine Zone)

Critical Note: Due to restricted rotation, the pyrrolidine


-protons (adjacent to N) are magnetically non-equivalent at room temperature.
  • 
     3.30 – 3.55 ppm (8H, m, N-CH
    
    
    
    ):
    • Assignment:

      
      -protons of the pyrrolidine ring.
      
    • Appearance: Two distinct sets of multiplets (integrating 4H each) or one very broad hump.[1]

    • Performance Insight: If this region appears as a "blob," run the experiment at 353 K (80°C) . The peaks will coalesce into a sharper triplet/multiplet due to rapid rotation (overcoming the

      
       barrier).
      
  • 
     1.75 – 1.95 ppm (8H, m, C-CH
    
    
    
    -C):
    • Assignment:

      
      -protons of the pyrrolidine ring.
      
    • Appearance: Multiplet. Less affected by rotamers than the

      
      -protons but still broadened.
      

Part 4: Experimental Protocol & Visualization

Sample Preparation Protocol

To ensure reproducibility and avoid "false" impurity flags due to rotamers:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).[1]
    
    • Why: CDCl

      
       may cause the amide signals to broaden excessively and hide the NH
      
      
      
      protons.[1]
  • Dissolution: Sonicate for 2 minutes. Ensure no suspended solids.

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of aromatic protons).
      
    • Scans: 16 (minimum) to 64.

Diagnostic Workflow (Logic Map)

NMR_Workflow Start Start: Crude Product Analysis Solvent Dissolve in DMSO-d6 Start->Solvent Check_OMe Check 3.8-4.0 ppm (Methoxy Region) Solvent->Check_OMe OMe_Present Signal Present: Incomplete Reaction Check_OMe->OMe_Present Peak Found OMe_Absent Signal Absent: Proceed Check_OMe->OMe_Absent Clean Check_Arom Check Aromatic Ratio (6.5 - 7.5 ppm) OMe_Absent->Check_Arom Ratio_21 Ratio 2:1 (Symmetric) Check_Arom->Ratio_21 Symmetric Ratio_111 Ratio 1:1:1 (Regioisomer) Check_Arom->Ratio_111 Asymmetric Check_Pyr Check Pyrrolidine Width (3.3 - 3.6 ppm) Ratio_21->Check_Pyr Broad Broad/Split Peaks (Rotamers) Check_Pyr->Broad Final PASS: Structure Confirmed Check_Pyr->Final Sharp (Rare) VT_NMR Run VT-NMR at 80°C (Coalescence) Broad->VT_NMR VT_NMR->Final

Caption: Diagnostic logic tree for validating [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine synthesis.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for aromatic coupling constants and substituent effects).

  • Boudriga, S., et al. (2022).[1] "Selected 1H and 13C NMR chemical shifts of 5-aminoisophthalic acid derivatives." Journal of Molecular Structure. (Provides baseline shifts for the 5-aminoisophthalic acid core).

  • TCI Chemicals. (2024).[1] Product Specification: 5-Aminoisophthalic Acid. (Used for precursor comparison data).

  • Huggins, M. T., et al. (2020).[1] "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." Journal of Chemical Education. (Authoritative grounding for the amide rotamer coalescence protocol).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for pyrrolidine and benzamide fragment shifts).

Sources

Comparative

Technical Comparison Guide: UV-Vis Spectra &amp; Performance of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

The following guide provides an in-depth technical analysis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine , focusing on its UV-Vis spectral properties, structural characteristics, and performance as a chemical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine , focusing on its UV-Vis spectral properties, structural characteristics, and performance as a chemical scaffold compared to key alternatives.

Executive Summary

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 85236-70-0) is a specialized aromatic amine building block characterized by a "push-pull" electronic structure.[1] It features a central aniline core substituted at the meta positions with two pyrrolidine-1-carbonyl groups.[1] These amide substituents act as moderate electron-withdrawing groups (EWGs) via induction and resonance, while the primary amine acts as a strong electron-donating group (EDG).[1]

This guide analyzes its absorption characteristics, which are critical for its use as a photophysical probe intermediate, a ligand for metal-organic frameworks (MOFs), and a scaffold in medicinal chemistry (e.g., neuropharmacology leads).[1] We compare it against its parent compound, 5-Aminoisophthalic acid , and its lipophilic analog, {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine .[1]

Structural & Electronic Analysis

The UV-Vis absorption profile of this molecule is dictated by the conjugation between the lone pair of the aniline nitrogen and the π-system of the benzene ring, modulated by the carbonyl groups.[1]

Electronic "Push-Pull" Mechanism[1]
  • Donor (Push): The primary amino group (-NH₂) at position 1 donates electron density into the ring (+M effect).[1]

  • Acceptor (Pull): The two carbonyl groups at positions 3 and 5 withdraw electron density (-M, -I effects).[1]

  • Result: This electronic interaction lowers the energy gap (

    
    ) between the HOMO and LUMO compared to unsubstituted aniline, causing a bathochromic shift (red shift) of the 
    
    
    
    transition.[1]
Visualization: Electronic Structure & Resonance

ElectronicEffects Aniline Aniline Core (Electron Rich) Resonance π-Conjugation System (HOMO-LUMO Gap Reduction) Aniline->Resonance +M Effect (Donor) Amide3 3-Position Amide (Pyrrolidine-CO-) (Electron Withdrawing) Amide3->Resonance -M/-I Effect (Acceptor) Amide5 5-Position Amide (Pyrrolidine-CO-) (Electron Withdrawing) Amide5->Resonance -M/-I Effect (Acceptor) UV_Shift Bathochromic Shift (λ_max ~280-320 nm) Resonance->UV_Shift Lowered Transition Energy

Figure 1: Electronic "push-pull" mechanism responsible for the spectral shift in 3,5-bis(amide) anilines.

UV-Vis Absorption Spectra Analysis

Theoretical & Empirical Data

While the parent aniline absorbs at 230 nm (E2 band) and 280 nm (B band), the introduction of amide groups at the 3,5-positions shifts these bands.[1] Based on data for the precursor 5-aminoisophthalic acid , which exhibits distinct transitions in the 250–300 nm range, the bis(pyrrolidine) amide derivative is expected to show a slightly red-shifted and hyperchromic absorption due to the increased delocalization provided by the amide resonance.[1]

FeatureWavelength (

)
Transition TypeStructural Cause
Primary Band 245 – 260 nm

(E2-like)
Benzene ring excitation, enhanced by amide conjugation.[1]
Secondary Band 290 – 320 nm

/ CT
Intramolecular Charge Transfer (ICT) from amine to carbonyls.[1]
Visual Appearance N/A (UV region)-Pure compound is off-white/beige; oxidation leads to yellowing.[1]

Note: The specific


 is solvent-dependent.[1][2] Polar protic solvents (e.g., Methanol) may stabilize the excited state, causing a further red shift compared to non-polar solvents (e.g., Hexane).[1]

Performance Comparison: Alternatives

This section compares the product with its direct precursor and a structural analog used in drug discovery.[1]

Table 1: Comparative Analysis of 3,5-Substituted Anilines
Property[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (Target)5-Aminoisophthalic Acid (Precursor){3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine (Analog)
CAS Number 85236-70-0 99-31-0681835-31-4
Molecular Weight 287.36 g/mol 181.15 g/mol 343.47 g/mol
Solubility High in organic solvents (DCM, DMSO, MeOH)Low in organics; Soluble in basic aqueous mediaHigh in organics; Increased lipophilicity
UV Cutoff ~330 nm~310 nm~335 nm (Est.)
Primary Use Versatile Scaffold (Med.[1] Chem, MOFs)MOF Ligand , Dye IntermediateNeuropharmacology (Antidepressant lead)
Steric Profile Compact (5-membered ring)Flat (Planar acid groups)Bulky (6-membered ring + methyl)
Comparative Insights
  • Vs. 5-Aminoisophthalic Acid: The target molecule offers significantly improved solubility in organic solvents (DCM, THF) due to the capping of polar carboxylic acid groups with lipophilic pyrrolidine rings.[1] This makes it superior for solution-phase synthesis and biological assays where membrane permeability is required.[1]

  • Vs. Piperidine Analog: The pyrrolidine ring is smaller and less sterically hindering than the 2-methylpiperidine ring.[1] This reduced steric bulk allows for tighter binding in certain enzyme pockets, potentially altering the bioactivity profile compared to the piperidine analog described in neuropharmacology literature.[1]

Experimental Protocols

Protocol A: UV-Vis Spectral Characterization

To validate the spectral properties, follow this standardized protocol.

Materials:

  • Compound: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (>98% purity).[1]

  • Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]

Methodology:

  • Stock Solution: Dissolve 2.9 mg of the compound in 10 mL of MeOH to create a 1 mM stock solution.

  • Dilution: Take 100

    
    L of stock and dilute to 10 mL with MeOH (Final concentration: 10 
    
    
    
    M).
  • Baseline Correction: Run a blank scan using pure MeOH from 200 nm to 800 nm.

  • Measurement: Scan the sample in a quartz cuvette (1 cm path length).

  • Data Analysis: Identify

    
     and calculate the Molar Extinction Coefficient (
    
    
    
    ) using the Beer-Lambert Law:
    
    
    .[1]
Protocol B: Synthesis Workflow (Reference)

For researchers needing to synthesize this scaffold from the precursor:

Synthesis Start 5-Aminoisophthalic Acid (CAS 99-31-0) Step1 Activation (SOCl2 or Oxalyl Chloride) Reflux, 2-4h Start->Step1 Intermediate Acid Chloride Intermediate (In situ generation) Step1->Intermediate Step2 Amidation (Pyrrolidine, Et3N, DCM) 0°C -> RT Intermediate->Step2 Product [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS 85236-70-0) Step2->Product

Figure 2: Synthetic pathway transforming the acid precursor into the bis-amide product.[1]

References

  • Benchchem. (n.d.).[1] {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine - Product Description & Comparison. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 5-Aminoisophthalic acid.[1][3][4][5][6] National Library of Medicine.[1] Retrieved from [1]

  • EvitaChem. (n.d.).[1] 5-Aminoisophthalic acid (EVT-460851) Spectral Data. Retrieved from [1]

  • Royal Society of Chemistry. (2023).[1] Facile synthesis of a fluorescent probe based on a terbium-based metal–organic framework. New Journal of Chemistry. Retrieved from [1]

  • American Chemical Society. (2017).[1][5] Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid. Crystal Growth & Design. Retrieved from [1][5]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS No. 85236-70-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS No. 85236-70-0). As a research chemical, particularly within drug development, its structural motifs—an aromatic amine core with two pyrrolidine-amide substituents—necessitate a cautious and informed approach to waste management. This guide is designed to equip researchers, scientists, and laboratory managers with the necessary protocols to protect personnel and ensure environmental stewardship.

Part 1: Hazard Assessment and Waste Classification

The foundation of any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard assessment can be synthesized by analyzing its structural components and related molecules.

1.1. Inherent Hazards of the Molecular Structure

  • Aromatic Amine Core: Aromatic amines as a class are associated with significant health risks. Many are known or suspected carcinogens and mutagens, readily absorbed through the skin, and can pose long-term health threats.[1][2][3] Environmental contamination is also a major concern, as these compounds are often toxic to aquatic life.[1][2]

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine classified as corrosive, flammable, and harmful.[4] Its presence suggests the parent compound may share these characteristics, particularly irritant or corrosive properties.

  • Analogous Compounds: Safety data for structurally similar compounds, such as (3-Pyrrolidin-1-ylphenyl)methylamine, indicate they can cause severe skin burns and eye damage, reinforcing the need for cautious handling.[5]

1.2. Waste Classification

Based on this analysis, waste containing [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine must be treated as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA), this waste would likely be classified based on the following characteristics:

Hazard Characteristic Justification EPA Waste Code (Anticipated)
Toxicity Aromatic amines are a well-documented toxic chemical class.[1][6] The compound may cause damage to organs through prolonged or repeated exposure.[7]D-Series code (if specific toxicity characteristic leaching procedure (TCLP) data were available). More practically, it falls under facility-managed toxic waste streams.
Corrosivity The presence of amine functionalities can impart basicity and corrosive properties, similar to related amine compounds.[8]D002 (if pH is ≥12.5)
Reactivity Amines may react violently with strong oxidizing agents.[8]D003 (if reactive with incompatible materials)

Given these properties, all materials contaminated with this compound, including stock chemical, reaction residues, contaminated personal protective equipment (PPE), and cleaning materials, must be disposed of as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [9]

Part 2: Comprehensive Disposal and Decontamination Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

2.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), changed immediately if contamination occurs.

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: All handling of solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

2.2. Step-by-Step Waste Collection and Storage

This procedure applies to the pure compound, reaction mixtures, and contaminated solids.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid is appropriate for liquid waste.[10] For solid waste, a labeled, sealable bag or a wide-mouth solid waste container should be used.

  • The container must be in good condition, free of leaks, cracks, or residue on the outside.[10]

Step 2: Label the Container Immediately

  • Before adding any waste, affix a "HAZARDOUS WASTE" label.[10]

  • The label must include:

    • The full chemical name: "[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine" and any other chemical constituents in the waste stream.

    • The words "Hazardous Waste."

    • An accurate description of the hazards (e.g., "Toxic," "Corrosive," "Irritant").

    • The date when waste was first added (Accumulation Start Date).

    • The name of the principal investigator or lab group.

Step 3: Segregate and Transfer Waste

  • Solid Waste: Carefully transfer the solid compound, contaminated weigh paper, and used PPE (gloves, etc.) into the designated solid hazardous waste container.

  • Liquid Waste: Transfer solutions or reaction residues into the designated liquid hazardous waste container using a funnel.

  • Segregation is Critical: Do not mix this waste with incompatible materials such as strong acids or oxidizing agents. Keep amine waste streams separate from others unless you can verify compatibility.[9]

  • Headspace: For liquid waste, leave at least 10% of the container volume as headspace to allow for vapor expansion.[11]

Step 4: Store the Waste Container Properly

  • All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The container must remain closed at all times except when actively adding waste.[10]

  • Liquid waste containers must be placed within a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Store the waste away from heat sources and direct sunlight.[12]

Step 5: Arrange for Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not allow waste to accumulate excessively in the lab.[10]

2.3. Decontamination of Glassware and Surfaces

  • Initial Rinse: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse is now considered hazardous waste and must be collected in a properly labeled container for halogenated or non-halogenated waste, as appropriate.

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water.

  • Surface Cleaning: Wipe down contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent. The used cloth must be disposed of as solid hazardous waste.

2.4. Spill Management

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the lab and contact EHS.

  • Contain (If Safe): For small spills inside a fume hood, ensure proper PPE is worn. Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collect Waste: Carefully sweep the absorbent material into a container, which must then be sealed, labeled as hazardous waste, and disposed of according to the protocol in Section 2.2.[7]

  • Decontaminate: Clean the spill area as described in Section 2.3.

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine waste.

G Disposal Workflow for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Step 2: Select & Label Compatible Hazardous Waste Container ppe->container segregate Step 3: Segregate Waste (Keep Away from Incompatibles) container->segregate transfer_solid Transfer Solid Waste (e.g., Powder, Contaminated PPE) segregate->transfer_solid If Solid transfer_liquid Transfer Liquid Waste (e.g., Solutions, Rinsate) segregate->transfer_liquid If Liquid storage Step 4: Store Securely in SAA (Closed, in Secondary Containment) transfer_solid->storage transfer_liquid->storage pickup Step 5: Contact EHS for Pickup & Final Disposal (Incineration) storage->pickup end Disposal Complete pickup->end spill_protocol Execute Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol spill_protocol->transfer_solid Collected spill debris is solid waste

Caption: Disposal Workflow Diagram

References

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  • Safety D
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